Product packaging for Chondroitin Sodium Salt(Cat. No.:CAS No. 54328-35-7)

Chondroitin Sodium Salt

Cat. No.: B045909
CAS No.: 54328-35-7
M. Wt: 820.6 g/mol
InChI Key: PJIUBKBHEGKTJL-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Chondroitin Sodium Salt is a highly purified, sulfated glycosaminoglycan (GAG) derived from natural sources, extensively utilized in biochemical and cell culture research. Its primary research value lies in its critical role as a major component of the extracellular matrix, particularly in cartilage, where it provides structural integrity and resistance to compression. Researchers employ this compound to study its mechanism of action, which involves interacting with various matrix proteins and growth factors, regulating hydration, and influencing signal transduction pathways that control cell proliferation, differentiation, and survival. Key applications include in vitro models of chondrogenesis and osteoarthritis to investigate cartilage repair mechanisms, studies on inflammation and immune modulation due to its ability to interact with cytokines and cell surface receptors, and as a critical substrate or standard in analytical biochemistry for enzyme activity assays and structural analysis. This reagent is essential for advancing our understanding of connective tissue biology, developing biomaterials for tissue engineering, and screening potential therapeutic compounds. It is provided For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H42N2Na2O23 B045909 Chondroitin Sodium Salt CAS No. 54328-35-7

Properties

IUPAC Name

disodium;6-[3-acetamido-2-[6-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44N2O23.2Na/c1-5(33)29-9-18(11(35)7(3-31)47-25(9)46)49-28-17(41)15(39)20(22(53-28)24(44)45)51-26-10(30-6(2)34)19(12(36)8(4-32)48-26)50-27-16(40)13(37)14(38)21(52-27)23(42)43;;/h7-22,25-28,31-32,35-41,46H,3-4H2,1-2H3,(H,29,33)(H,30,34)(H,42,43)(H,44,45);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIUBKBHEGKTJL-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)C(=O)[O-])OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)[O-])O)O)O)NC(=O)C)O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42N2Na2O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

820.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Diversity and Determinants of Chondroitin Sulfate Function

Monosaccharide Composition and Glycosidic Linkages in Chondroitin (B13769445) Sulfate (B86663) Chains

The fundamental backbone of a chondroitin sulfate chain is a repeating disaccharide unit. nih.gov This basic unit consists of two specific monosaccharides linked together: D-glucuronic acid (GlcA) and N-acetyl-D-galactosamine (GalNAc). wikipedia.orgresearchgate.net These units are connected through alternating β1-3 and β1-4 glycosidic bonds. youtube.comgsea-msigdb.org The entire chondroitin sulfate chain is typically attached to a core protein, forming a larger molecule called a proteoglycan. wikipedia.orgresearchgate.net This attachment occurs at specific serine residues on the protein via a tetrasaccharide linkage region composed of xylose, two galactose molecules, and a glucuronic acid. wikipedia.orgmdpi.com

N-acetylgalactosamine (GalNAc) Residues

N-acetylgalactosamine (GalNAc) is a critical monosaccharide component of the repeating disaccharide unit in chondroitin sulfate. wikipedia.orgfrontiersin.org It is an amino sugar, a derivative of galactose. The presence and modification of GalNAc residues are central to the structure and function of chondroitin sulfate. The initiation of the chondroitin sulfate chain itself involves the transfer of a GalNAc residue to the non-reducing end of the linkage tetrasaccharide. oup.com

The GalNAc residues are primary sites for sulfation, a key modification that introduces significant structural and functional diversity to the chondroitin sulfate chain. youtube.comnih.gov This sulfation most commonly occurs at the carbon-4 (C4) and/or carbon-6 (C6) positions of the GalNAc molecule. nih.govnih.gov The specific pattern of sulfation on the GalNAc residues creates different types of chondroitin sulfate, such as chondroitin-4-sulfate (also known as chondroitin sulfate A) and chondroitin-6-sulfate (chondroitin sulfate C). wikipedia.orgresearchgate.net

Glucuronic Acid (GlcA) Residues

Glucuronic acid (GlcA) is the second essential monosaccharide in the repeating disaccharide unit of chondroitin sulfate. wikipedia.orgfrontiersin.org It is a sugar acid derived from glucose, where the carbon-6 hydroxyl group is oxidized to a carboxylic acid. This carboxyl group, along with the sulfate groups, contributes to the highly anionic nature of the chondroitin sulfate polymer. mdpi.com

The GlcA residues are linked to the N-acetylgalactosamine (GalNAc) residues in the chondroitin sulfate chain. wikipedia.org While less common than the sulfation of GalNAc, GlcA residues can also be sulfated, typically at the carbon-2 (C2) position. researchgate.netnih.gov Furthermore, GlcA residues can undergo a significant structural modification known as epimerization. wikipedia.orgnih.gov

Iduronic Acid (IdoA) Residues in Dermatan Sulfate

A crucial aspect of chondroitin sulfate's structural diversity is the epimerization of some D-glucuronic acid (GlcA) residues into L-iduronic acid (IdoA). wikipedia.orgnih.gov This enzymatic conversion at the C-5 position of the uronic acid transforms the glycosaminoglycan into what is known as dermatan sulfate, previously referred to as chondroitin sulfate B. wikipedia.orgnih.gov The presence of IdoA introduces a greater degree of conformational flexibility to the polysaccharide chain compared to the more rigid structure imposed by GlcA. nih.govebi.ac.uk This increased flexibility allows for more specific interactions with a variety of proteins and other molecules. nih.gov

IdoA can be found in different arrangements within the chain: as isolated residues, in alternating sequences with GlcA, or in blocks of consecutive IdoA units. nih.govnih.gov The formation of IdoA is catalyzed by two enzymes, DS-epimerase 1 and DS-epimerase 2. nih.govnih.gov Like GlcA, IdoA can also be sulfated, most commonly at the C-2 position. wikipedia.org The combination of epimerization and sulfation patterns creates a wide array of unique structural domains within dermatan sulfate chains, enabling them to participate in a broad range of biological processes. nih.govnih.gov

Sulfation Patterns and Structural Heterogeneity

The sulfation of chondroitin sulfate chains is a critical post-translational modification that dramatically increases their structural complexity and functional capacity. wikipedia.orgnih.gov This process is not random; rather, it is a highly regulated enzymatic process that occurs in the Golgi apparatus. mdpi.com The degree and specific positioning of sulfate groups on the N-acetylgalactosamine (GalNAc) and uronic acid residues create a vast array of distinct chondroitin sulfate structures. wikipedia.orgmdpi.com This "sulfation code" is believed to encode the specific biological functions of the molecule. acs.org

The heterogeneity of sulfation patterns is a hallmark of chondroitin sulfate. arxiv.org Different tissues and even different developmental stages can exhibit unique sulfation profiles. frontiersin.org This variability allows chondroitin sulfate to interact with a wide range of proteins, including growth factors, cytokines, and cell adhesion molecules, thereby modulating numerous physiological and pathological processes. frontiersin.orgnih.gov

Position-Specific Sulfation of GalNAc Residues (C4 and C6)

The most prevalent sulfation modifications on chondroitin sulfate chains occur at the C4 and C6 hydroxyl positions of the N-acetylgalactosamine (GalNAc) residues. nih.govnih.gov These position-specific sulfations are carried out by distinct sulfotransferases. nih.gov

Chondroitin-4-sulfate (Chondroitin Sulfate A): Sulfation at the C4 position of GalNAc is catalyzed by chondroitin 4-O-sulfotransferases (C4STs). nih.govane.pl

Chondroitin-6-sulfate (Chondroitin Sulfate C): Sulfation at the C6 position of GalNAc is mediated by chondroitin 6-O-sulfotransferases (C6STs). nih.govane.pl

The ratio of 4-sulfated to 6-sulfated GalNAc residues can vary significantly depending on the source of the chondroitin sulfate. arxiv.org For instance, chondroitin sulfate from porcine trachea typically has a higher proportion of 4-sulfated units, while that from shark cartilage has a higher proportion of 6-sulfated units. arxiv.org Furthermore, some GalNAc residues can be di-sulfated at both the C4 and C6 positions, creating what is known as chondroitin sulfate E. nih.govresearchgate.net These specific sulfation patterns are crucial for determining the biological activity of the chondroitin sulfate chain. nih.gov

Sulfation of Uronic Acid Residues (C2 of GlcA/IdoA)

In addition to the sulfation of N-acetylgalactosamine (GalNAc) residues, the uronic acid components of chondroitin sulfate, both glucuronic acid (GlcA) and iduronic acid (IdoA), can also be sulfated. nih.govnih.gov This sulfation typically occurs at the C2 hydroxyl group of the uronic acid ring and is catalyzed by uronyl 2-O-sulfotransferase (UST). nih.govnih.gov

The addition of a sulfate group at this position creates disaccharide units known as chondroitin sulfate D when the sulfated uronic acid is adjacent to a 6-sulfated GalNAc. researchgate.netnih.gov The presence of 2-O-sulfated uronic acids, particularly in combination with other sulfation modifications, generates highly sulfated domains within the chondroitin sulfate chain. nih.gov These "oversulfated" regions are often critical for high-affinity binding to various proteins, including growth factors and neurotrophic factors, and play significant roles in processes such as neurite outgrowth and neuronal development. nih.govnih.gov The sulfation of IdoA at the C2 position is also a key feature of the glycosaminoglycan heparin. wikipedia.org

Monosulfated Disaccharides (e.g., CS-A, CS-C)

The most common modifications to the chondroitin sulfate backbone are monosulfations, primarily occurring at the N-acetylgalactosamine (GalNAc) residue. These give rise to distinct isomers with specific biological roles. researchgate.net

Chondroitin Sulfate A (CS-A) refers to the disaccharide unit where a single sulfate group is attached at the C-4 position of the GalNAc sugar (GlcA-GalNAc4S). frontiersin.orgresearchgate.net

Chondroitin Sulfate C (CS-C) is characterized by a sulfate group at the C-6 position of the GalNAc residue (GlcA-GalNAc6S). frontiersin.orgresearchgate.net

These two monosulfated forms are the most prevalent types of chondroitin sulfate found in terrestrial animals. nih.govmdpi.com The relative abundance and specific sequencing of CS-A and CS-C units along the polysaccharide chain can vary significantly between tissues and during developmental stages. This differential expression is functionally important; for instance, CS-A has been implicated in both pro- and anti-inflammatory activities, while CS-C is often associated with anti-inflammatory and neuroprotective effects. frontiersin.org The specific sulfation pattern dictates the chain's three-dimensional structure and charge distribution, influencing its interactions with growth factors, cytokines, and cell surface receptors. mdpi.comresearchgate.net For example, studies have shown that CS-A can interact with the malarial protein VAR2CSA, a key interaction in placental malaria. frontiersin.org

Disulfated Disaccharides (e.g., CS-D, CS-E)

Further sulfation of the disaccharide unit leads to the formation of disulfated structures, which are less common than monosulfated units but play critical roles in specific biological contexts, particularly in neuronal development and repair. nih.gov

Chondroitin Sulfate D (CS-D) contains two sulfate groups: one at the C-2 position of the glucuronic acid (GlcA) and another at the C-6 position of the GalNAc (GlcA2S-GalNAc6S). frontiersin.orgresearchgate.net

Chondroitin Sulfate E (CS-E) is also disulfated, with sulfate groups at both the C-4 and C-6 positions of the GalNAc residue (GlcA-GalNAc4S6S). frontiersin.orgresearchgate.net

These "oversulfated" disaccharides are found in higher proportions in marine species compared to terrestrial animals. nih.gov Functionally, they are potent modulators of cell behavior. Both CS-D and CS-E have been shown to promote neurite outgrowth, highlighting their potential role in nerve regeneration. frontiersin.org CS-D exhibits anti-inflammatory properties, while CS-E is involved in attracting extracellular growth factors and binding to negative axonal guidance molecules like semaphorins. frontiersin.orgnih.gov The presence of these highly charged motifs creates unique binding sites for signaling proteins, enabling them to exert powerful biological effects even when present in small quantities along the chondroitin sulfate chain. mdpi.comnih.gov

Trisulfated Disaccharides

Representing a higher level of complexity, trisulfated disaccharides are rare but structurally significant components of some chondroitin sulfate chains. mdpi.com These units contain three sulfate groups, such as the structure where the glucuronic acid is sulfated at the C-2 position and the N-acetylgalactosamine is sulfated at both the C-4 and C-6 positions (GlcA2S-GalNAc4S6S). frontiersin.org

The functional roles of these highly sulfated motifs are still being elucidated, but their high negative charge density suggests they are involved in very specific and high-affinity interactions with proteins. nih.gov The identification of trisulfated units, primarily in chondroitin sulfate from marine organisms, further expands the potential structural and functional diversity of these polysaccharides. mdpi.com The analysis of these rare structures is challenging but crucial for understanding the full spectrum of chondroitin sulfate's biological activities. nih.gov

"Sulfation Code" Concept in Chondroitin Sulfate Function

The vast structural heterogeneity of chondroitin sulfate has led to the "sulfation code" concept. nih.govacs.org This concept posits that the specific pattern and sequence of sulfated (and non-sulfated) disaccharides along the polysaccharide chain are not random but instead encode specific functional information, much like the sequence of nucleotides in DNA or amino acids in proteins. acs.orgnih.gov This "code" is "read" by various proteins, such as growth factors, cell adhesion molecules, and cytokines, which selectively bind to particular sulfation motifs. nih.govmdpi.com

This sequence-specific recognition determines the biological outcome of the interaction. acs.org For example, research has demonstrated that synthetic chondroitin sulfate oligosaccharides with precisely defined sulfation patterns exhibit distinct biological activities; only one specific pattern was found to stimulate nerve growth by binding to growth factors in the brain. acs.org This highlights that it is the precise three-dimensional presentation of sulfate groups, dictated by the underlying disaccharide sequence, that allows for specific protein binding and modulation of cellular activity. mdpi.comacs.org Deciphering this sulfation code is a key area of research, as it holds the potential to develop specific sulfated compounds for therapeutic purposes, such as promoting neuroregeneration or inhibiting tumor progression. acs.orgnih.gov

Chain Length and Polymerization Degree

The biological function of chondroitin sulfate is determined not only by its sulfation pattern but also by the length of the polysaccharide chain, also known as its degree of polymerization. frontiersin.orgrsc.org A single chondroitin sulfate chain can be composed of over 100 repeating disaccharide units, and this length can be highly variable. wikipedia.org

The process of chain elongation, or polymerization, is carried out by a group of enzymes called glycosyltransferases. plos.org Studies have identified several key enzymes, such as Chondroitin Sulfate Synthase-1 (CSS1) and Chondroitin Sulfate Synthase-2 (CSS2), which work together in a complex to build the polysaccharide chain. plos.org Research suggests a two-step polymerization process: an initial elongation from the protein core, followed by a further extension to create the full-length chain. CSS2 appears to be primarily involved in the extension phase, as its absence results in shorter CS chains. plos.org

Functionally, chain length is a critical determinant of activity. frontiersin.org For instance, in the context of inflammation, short oligosaccharide or disaccharide fragments of chondroitin sulfate tend to be pro-inflammatory, whereas the long, full-length polymer chains often exhibit anti-inflammatory effects. frontiersin.org Similarly, the ability of GAGs to bind to certain viruses and mediate their entry into host cells is dependent on a sufficient chain length to bridge interactions. biorxiv.org The degree of polymerization can also influence the physicochemical properties of tissues, such as the ability of cartilage to resist compression, and the mechanical properties of biomaterials engineered for tissue regeneration. rsc.orgnih.gov

Core Protein Influence on Chondroitin Sulfate Structure and Function

The type of core protein dictates the cellular or extracellular location of the CSPG and influences the number and nature of the attached CS chains. wikipedia.org Major CSPG families include the lecticans (e.g., Aggrecan, Versican), which are large extracellular matrix proteins, and smaller leucine-rich proteoglycans (e.g., Biglycan). frontiersin.orgnih.gov

Aggrecan , the major proteoglycan in cartilage, has a core protein with specific domains that bind to hyaluronan, forming massive aggregates that are essential for the tissue's ability to absorb compressive loads. nih.govjst.go.jp

Versican has a large core protein with multiple attachment sites for CS chains and domains that interact with other matrix molecules. frontiersin.org

Biglycan's core protein can directly interact with cell surface receptors like CD44, and its attached CS chains can enhance this interaction and are also implicated in binding lipoproteins. frontiersin.org

The core protein acts as a scaffold, organizing the CS chains in a specific spatial arrangement. This presentation is crucial for function, as the combined entity of the core protein and its GAG chains creates a unique molecular surface for interacting with other molecules. nih.gov Therefore, the biological activity of a CSPG is a composite of the functions of both the core protein and its associated chondroitin sulfate chains. nih.govmpg.de

Data Tables

Table 1: Common Chondroitin Sulfate Disaccharide Units

Disaccharide Name Abbreviation Sulfation Pattern
Chondroitin 4-Sulfate CS-A One sulfate group at the C-4 position of GalNAc. researchgate.net
Chondroitin 6-Sulfate CS-C One sulfate group at the C-6 position of GalNAc. researchgate.net
Chondroitin Sulfate D CS-D One sulfate group at the C-2 of GlcA and one at the C-6 of GalNAc. frontiersin.org
Chondroitin Sulfate E CS-E Two sulfate groups at the C-4 and C-6 positions of GalNAc. frontiersin.org

Table 2: Functional Roles of Chondroitin Sulfate Structural Features

Structural Feature Key Function(s) References
Monosulfation (CS-A/CS-C) Modulating inflammation, neuroprotection, protein binding. frontiersin.org
Disulfation (CS-D/CS-E) Promoting neurite outgrowth, binding growth factors and guidance molecules. frontiersin.orgnih.gov
"Sulfation Code" Encodes specific functional information for selective protein binding. nih.govacs.orgnih.gov
Chain Length Influences inflammatory response, physicochemical properties of tissues. frontiersin.orgrsc.org

Biosynthesis and Enzymatic Modification of Chondroitin Sulfate Chains

General Principles of Glycosaminoglycan Biosynthesis

Glycosaminoglycans (GAGs) are linear, negatively charged polysaccharides constructed from repeating disaccharide units. frontiersin.orgnih.govacs.org With the exception of hyaluronic acid, GAGs are covalently linked to core proteins to form proteoglycans. frontiersin.orgnih.gov The synthesis of these chains is not a template-driven process like protein or nucleic acid synthesis. acs.orgsigmaaldrich.com Instead, it relies on the sequential action of numerous specific enzymes, including glycosyltransferases, epimerases, and sulfotransferases, located in the endoplasmic reticulum and Golgi apparatus. researchgate.netnih.gov The specific enzymes present and their arrangement within the Golgi cisternae dictate the final structure of the GAG chain, leading to significant structural heterogeneity. sigmaaldrich.com The biosynthesis of chondroitin (B13769445) sulfate (B86663), dermatan sulfate, and heparan sulfate initiates from a common tetrasaccharide linkage region attached to a serine residue on the core protein. semanticscholar.orgnih.govsigmaaldrich.com The pathway diverges based on the first sugar added after this linker, determining which type of GAG chain will be synthesized. sigmaaldrich.comwikipedia.org

Linkage Region Formation in Chondroitin Sulfate Proteoglycans

The synthesis of a chondroitin sulfate chain begins with the formation of a specific tetrasaccharide linkage region that connects the nascent GAG chain to the core protein. oup.comopenbiochemistryjournal.com This linker, with the structure GlcAβ1-3Galβ1-3Galβ1-4Xylβ1-O-Ser, is common to the biosynthesis of both chondroitin sulfate and heparan sulfate. oup.comsemanticscholar.orgsigmaaldrich.com The assembly of this structure is a highly regulated process involving the stepwise addition of monosaccharides from their respective UDP-sugar donors. jst.go.jpnih.gov

The initiation of the entire process is the transfer of a xylose (Xyl) residue from UDP-xylose to the hydroxyl group of a specific serine (Ser) residue within the core protein. frontiersin.orgsigmaaldrich.comopenbiochemistryjournal.com This crucial first step is catalyzed by the enzyme β-xylosyltransferase (XylT) and is considered the rate-limiting and committing step in proteoglycan biosynthesis. semanticscholar.orglu.seresearchgate.net The serine residues targeted for xylosylation are often found within a specific consensus sequence, commonly Ser-Gly-Xxx-Gly, which may be flanked by acidic amino acids. semanticscholar.orgnews-medical.net This reaction is thought to occur in the endoplasmic reticulum or early Golgi compartments. frontiersin.orgnih.gov

Following the initial xylosylation, the tetrasaccharide linker is elongated by the sequential action of three distinct glycosyltransferases. oup.comnih.govresearchgate.net

First Galactose Addition: Galactosyltransferase-I (GalT-I), encoded by the B4GALT7 gene, transfers a galactose (Gal) residue from UDP-galactose to the xylose, forming a Galβ1-4Xyl linkage. frontiersin.orgsigmaaldrich.com

Second Galactose Addition: Galactosyltransferase-II (GalT-II), also known as β1,3-galactosyltransferase 6 (B3GALT6), adds a second galactose residue, creating a Galβ1-3Gal linkage. sigmaaldrich.comane.pl

Glucuronic Acid Addition: Finally, Glucuronyltransferase-I (GlcAT-I), encoded by the B3GAT3 gene, completes the linker by adding a glucuronic acid (GlcA) residue, resulting in the full tetrasaccharide: GlcAβ1-3Galβ1-3Galβ1-4Xyl-O-Ser. researchgate.netsigmaaldrich.comane.pl

The completion of this linker region marks a critical branch point. The subsequent addition of an N-acetylgalactosamine (GalNAc) residue directs the chain toward chondroitin sulfate synthesis, whereas the addition of an N-acetylglucosamine (GlcNAc) residue would initiate heparan sulfate synthesis. oup.comjst.go.jp

Table 1: Enzymes Involved in Linkage Region Formation

Step Enzyme Gene Action
1. Xylose Priming β-Xylosyltransferase (XylT) XYLT1, XYLT2 Transfers Xylose to a Serine residue on the core protein. frontiersin.orgresearchgate.net
2. Galactose I Addition Galactosyltransferase-I (GalT-I) B4GALT7 Adds the first Galactose residue to Xylose. frontiersin.orgsigmaaldrich.com
3. Galactose II Addition Galactosyltransferase-II (GalT-II) B3GALT6 Adds the second Galactose residue to the first Galactose. sigmaaldrich.comane.pl
4. Glucuronic Acid Addition Glucuronyltransferase-I (GlcAT-I) B3GAT3 Adds Glucuronic Acid to the second Galactose, completing the linker. sigmaaldrich.comane.pl

Chondroitin Chain Elongation

Once the tetrasaccharide linkage region is complete, the chondroitin polysaccharide chain is elongated by the alternating addition of GlcA and GalNAc residues. nih.govresearchgate.net This polymerization process is carried out by a set of specific glycosyltransferases that work in concert. ane.pl

The elongation of the chondroitin chain is primarily accomplished by enzymes with dual catalytic functions, known as Chondroitin Synthases (CHSY), and other related glycosyltransferases. nih.gov

Chondroitin N-acetylgalactosaminyltransferases (ChGn): The initiation of the chondroitin chain proper is catalyzed by the transfer of the first GalNAc residue to the glucuronic acid of the linker region. jst.go.jpresearchgate.net This reaction is performed by enzymes with N-acetylgalactosaminyltransferase-I (GalNAcT-I) activity, such as ChGn-1 and ChGn-2. ane.pl These enzymes can also possess N-acetylgalactosaminyltransferase-II (GalNAcT-II) activity, contributing to subsequent chain elongation. ane.pl

Chondroitin Synthases (CHSY): Mammals have several chondroitin synthases (e.g., CHSY1, CHSY3) that possess both β1,3-glucuronyltransferase-II (GlcAT-II) and β1,4-N-acetylgalactosaminyltransferase-II (GalNAcT-II) activities. nih.govbiorxiv.org These bifunctional enzymes are capable of adding both GlcA and GalNAc residues, which is essential for building the repeating disaccharide backbone of the chondroitin chain. nih.govgenome.jp

Chondroitin Polymerizing Factors (CHPF): Research has shown that chondroitin synthases require cooperation with other proteins to achieve efficient polymerization. nih.gov These are known as Chondroitin Polymerizing Factors (CHPF and CHPF2). nih.govnih.gov CHPF forms heterodimeric complexes with CHSY1 and CHSY3 (e.g., CHSY1-CHPF, CHSY3-CHPF), and these complexes are the functional units that carry out chain elongation. biorxiv.orgbiorxiv.org While CHSY enzymes are catalytically active, CHPF proteins appear to play a crucial stabilizing or regulatory role within the complex. nih.govbiorxiv.org

Table 2: Key Enzymes in Chondroitin Chain Elongation

Enzyme/Factor Gene(s) Primary Function(s)
Chondroitin N-acetylgalactosaminyltransferase-1 (ChGn-1) CSGALNACT1 Initiation (GalNAcT-I activity) and elongation (GalNAcT-II activity). nih.govane.pl
Chondroitin Synthase-1 (CHSY1) CHSY1 Bifunctional glycosyltransferase (GlcAT-II and GalNAcT-II); forms complexes with CHPF/CHPF2. nih.govbiorxiv.orgbiorxiv.org
Chondroitin Synthase-3 (CHSY3) CHSY3 Bifunctional glycosyltransferase (GlcAT-II and GalNAcT-II); forms complexes with CHPF/CHPF2. nih.govbiorxiv.orgbiorxiv.org
Chondroitin Polymerizing Factor (CHPF) CHPF Forms essential complexes with CHSYs to enable polymerization; enhances glycosyltransferase activity. nih.govnih.govbiorxiv.org
Chondroitin Polymerizing Factor 2 (CHPF2) CHPF2 Forms complexes with CHSYs to enable polymerization. biorxiv.orgbiorxiv.org

The polymerization of chondroitin occurs through the repeated, alternating transfer of monosaccharides from their high-energy UDP-sugar donors (UDP-GlcA and UDP-GalNAc) to the non-reducing end of the growing polysaccharide chain. nih.govucla.edu The enzyme complexes, such as CHSY3-CHPF, orchestrate this process. biorxiv.orgbiorxiv.org

Cryo-electron microscopy studies of the human CHSY3-CHPF complex have provided significant insights into the mechanism. biorxiv.orgbiorxiv.org It is proposed that chain elongation follows a non-processive, disruptive model. In this model, the CHSY enzyme adds one sugar unit (e.g., GlcA), then releases the elongated chain. The product must then dissociate and bind to the second catalytic site on the same enzyme (or another enzyme in the complex) for the addition of the next sugar (e.g., GalNAc). biorxiv.orgbiorxiv.org This cycle of binding, catalysis, and release is repeated to build the long polysaccharide backbone. biorxiv.org Studies on bacterial chondroitin polymerase also support a mechanism of single glycosyl transfers, where the enzyme binds only one type of UDP-sugar at a time, and the binding of one donor substrate regulates the subsequent binding of the other, ensuring the alternating sequence. nih.govucla.edu

Sulfation Processes and Enzymes

Sulfation is a key modification of the chondroitin sulfate chain, introducing negatively charged sulfate groups at specific positions on the N-acetylgalactosamine (GalNAc) and uronic acid residues. This process is not random; it is a highly regulated and specific series of reactions catalyzed by a family of enzymes known as sulfotransferases. The pattern of sulfation is critical in defining the biological activities of the chondroitin sulfate chain.

Role of 3′-Phosphoadenosine 5′-Phosphosulfate (PAPS) as Sulfate Donor

The universal sulfate donor for all sulfation reactions within a cell, including that of chondroitin sulfate, is 3′-phosphoadenosine 5′-phosphosulfate (PAPS). nih.govjst.go.jpmdpi.comnih.govbohrium.comfrontiersin.org PAPS is synthesized in the cytoplasm and then transported into the lumen of the Golgi apparatus by specific transporter proteins. oup.com The availability of PAPS within the Golgi can be a rate-limiting factor for the sulfation of proteoglycans. oup.com For instance, reduced levels of PAPS lead to decreased sulfation, while its increased availability can enhance the sulfation of chondroitin sulfate proteoglycans under certain conditions. oup.com The transfer of the sulfate group from PAPS to the chondroitin backbone is catalyzed by specific sulfotransferases. frontiersin.orgmdpi.com

Chondroitin Sulfotransferases (e.g., C4ST, C6ST, Uronosyl 2-O-Sulfotransferase)

A variety of sulfotransferases are responsible for the specific sulfation patterns observed in chondroitin sulfate chains. These enzymes exhibit distinct specificities for the position and the monosaccharide they modify. jst.go.jpmdpi.comnih.gov

The main families of chondroitin sulfotransferases include:

Chondroitin 4-O-Sulfotransferases (C4STs): This family, including C4ST-1 and C4ST-2, catalyzes the transfer of a sulfate group to the 4-O-position of GalNAc residues. jst.go.jpfrontiersin.orgoup.com

Chondroitin 6-O-Sulfotransferases (C6STs): C6ST-1 and C6ST-2 are responsible for adding sulfate to the 6-O-position of GalNAc residues. jst.go.jpmdpi.comfrontiersin.org

Uronosyl 2-O-Sulfotransferase (UST): This enzyme transfers a sulfate group to the 2-O-position of uronic acid residues, which can be either glucuronic acid or iduronic acid. jst.go.jpfrontiersin.orgmdpi.comoup.com

Dermatan 4-O-Sulfotransferase 1 (D4ST-1): This enzyme specifically sulfates the GalNAc adjacent to an iduronic acid residue. nih.govoup.com

The sequential and coordinated action of these enzymes determines the final sulfation pattern of the chondroitin sulfate chain. nih.gov

Regulation of Sulfation Patterns by Enzyme Specificity and Cellular Location

The specific sulfation pattern of a chondroitin sulfate chain is not a random event but is tightly regulated by the expression levels, specificity, and subcellular localization of the various sulfotransferases. nih.govnih.govontosight.ai The arrangement of these enzymes within the subcompartments of the Golgi apparatus is thought to play a crucial role in dictating the final structure of the polysaccharide. mdpi.com

Research indicates that the expression of different sulfotransferase isoforms can vary depending on the tissue and developmental stage, leading to the production of chondroitin sulfate chains with distinct sulfation patterns and, consequently, different biological functions. nih.govfrontiersin.orgbiologists.com For example, the ratio of 4-O-sulfation to 6-O-sulfation changes during development. nih.gov This spatial and temporal regulation of sulfotransferase expression allows for the fine-tuning of chondroitin sulfate structure to meet specific physiological needs. nih.gov The synergistic activities of these enzymes enable the adaptive modification of chondroitin sulfate proteoglycans with diversely sulfated chains in the extracellular microenvironment. nih.gov

Epimerization of Glucuronic Acid to Iduronic Acid (Dermatan Sulfate Formation)

A critical modification in the biosynthesis of some chondroitin sulfate chains is the epimerization of D-glucuronic acid (GlcA) residues to L-iduronic acid (IdoA) at the C-5 position. nih.govoup.commdpi.comoup.comnih.gov This conversion marks the formation of dermatan sulfate, a structurally distinct glycosaminoglycan with unique functional properties. mdpi.comnih.gov This process is not absolute, resulting in hybrid chains containing both GlcA and IdoA residues. mdpi.com

Dermatan Sulfate Epimerase Activity

The enzymatic conversion of GlcA to IdoA is carried out by dermatan sulfate epimerases (DS-epimerases). nih.govoup.comoup.comnih.gov Two such enzymes, DS-epimerase 1 and DS-epimerase 2, have been identified. nih.govoup.com These enzymes act on the already formed chondroitin polymer chain within the Golgi apparatus. nih.gov The activity of these epimerases is crucial for generating the IdoA-containing domains that characterize dermatan sulfate. oup.comnih.gov Interestingly, the action of DS-epimerase 1 is significantly facilitated by the concurrent 4-O-sulfation of the adjacent GalNAc residue by D4ST-1, indicating a close interplay between epimerization and sulfation. nih.gov

Impact of Epimerization on Structural and Functional Properties

The introduction of IdoA into the polysaccharide chain has a profound impact on its structural and functional properties. oup.com IdoA is conformationally more flexible than GlcA, which allows the dermatan sulfate chain to adopt a wider range of three-dimensional structures. nih.gov This increased flexibility is thought to facilitate interactions with a variety of proteins, including growth factors and cell surface receptors. nih.govlu.se

The presence of IdoA-rich domains, often in conjunction with specific sulfation patterns, creates binding sites for various biologically active molecules, thereby modulating processes such as cell signaling, adhesion, migration, and tissue repair. ontosight.ainih.govscispace.complos.org The regulation of epimerization, therefore, represents a key mechanism for controlling the biological functions of chondroitin/dermatan sulfate proteoglycans. lu.se

Post-translational Modifications of Chondroitin Sulfate Core Proteins

The biosynthesis of a functional chondroitin sulfate proteoglycan (CSPG) is a complex, multi-step process that occurs within the endoplasmic reticulum and Golgi apparatus. frontiersin.org Following the translation of the core protein, it undergoes extensive post-translational modifications to become a mature proteoglycan. semanticscholar.org These modifications include the addition of glycosaminoglycan (GAG) chains, such as chondroitin sulfate (CS) and keratan (B14152107) sulfate (KS), as well as N-linked and O-linked oligosaccharides. semanticscholar.orgclinisciences.comnih.gov The functional diversity of CSPGs is largely attributed to the structural variability of these attached GAG chains. jst.go.jp

The process begins with the synthesis of a specific tetrasaccharide linker region covalently attached to a serine residue within the core protein. nih.govmdpi.com This common linkage region, with the structure GlcAβ1-3Galβ1-3Galβ1-4Xylβ1, is assembled through the sequential action of specific glycosyltransferases. jst.go.jpnih.gov The synthesis is initiated by xylosyltransferase (XylT), which attaches a xylose (Xyl) residue to the serine. nih.gov This is followed by the stepwise addition of two galactose (Gal) residues by β1,4-galactosyltransferase I (GalT-I) and β1,3-galactosyltransferase II (GalT-II), and finally a glucuronic acid (GlcA) residue by β1,3-glucuronyltransferase I (GlcAT-I). jst.go.jp The addition of the first N-acetylgalactosamine (GalNAc) residue to this linker region is the rate-limiting step that commits the structure to CS chain synthesis. jst.go.jp

The elongation of the chondroitin chain proceeds with the alternate addition of GlcA and GalNAc residues, catalyzed by chondroitin sulfate synthase. nih.gov The remarkable structural diversity of the final CS chain is primarily achieved through subsequent enzymatic modifications, most notably sulfation. jst.go.jp This process is catalyzed by a family of sulfotransferases that transfer a sulfate group from the universal donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to specific positions on the GalNAc or GlcA residues. jst.go.jpnih.govbohrium.comane.pl The pattern of sulfation is critical for the biological function of the CSPG, influencing interactions with a variety of signaling molecules, growth factors, and other extracellular matrix components. nih.govbiologists.com

The major sulfation patterns involve the 4-O- and 6-O-positions of the GalNAc residues, created by chondroitin-4-O-sulfotransferases (C4STs) and chondroitin-6-O-sulfotransferases (C6STs), respectively. jst.go.jpnih.gov Further modifications can occur, leading to the formation of disulfated disaccharide units which contribute to the functional specificity of the proteoglycan. jst.go.jpacs.org For instance, N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase (GalNAc4S-6ST) can add a sulfate group to a previously 4-O-sulfated GalNAc, creating the "E" unit. ane.placs.org The precise arrangement of these sulfated structures along the polysaccharide chain creates specific binding sites that regulate numerous biological processes. biologists.com

The table below summarizes the key enzymes involved in the post-translational modification of chondroitin sulfate chains.

Enzyme FamilySpecific EnzymeFunction
Glycosyltransferases Xylosyltransferase (XylT)Initiates GAG chain synthesis by adding Xylose to a serine residue on the core protein. jst.go.jpnih.gov
β1,4-galactosyltransferase I (GalT-I)Adds the first galactose residue to the linkage region. jst.go.jpnih.gov
β1,3-galactosyltransferase II (GalT-II)Adds the second galactose residue to the linkage region. jst.go.jpnih.gov
β1,3-glucuronyltransferase I (GlcAT-I)Adds glucuronic acid to complete the tetrasaccharide linker. jst.go.jpnih.gov
Chondroitin N-acetylgalactosaminyltransferase-I (GalNAcT-I)Adds the first GalNAc residue, initiating the chondroitin chain. jst.go.jp
Chondroitin Sulfate PolymeraseElongates the CS chain by alternately adding GlcA and GalNAc. nih.gov
Sulfotransferases Chondroitin 4-O-sulfotransferase (C4ST)Transfers a sulfate group to the 4-O position of GalNAc residues. jst.go.jpnih.govnih.gov
Chondroitin 6-O-sulfotransferase (C6ST)Transfers a sulfate group to the 6-O position of GalNAc residues. jst.go.jpnih.gov
Uronosyl 2-O-sulfotransferase (UA2OST)Transfers a sulfate group to the 2-O position of uronic acid residues. jst.go.jp
N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase (GalNAc4S-6ST)Creates disulfated E-units by adding a 6-O-sulfate to a 4-O-sulfated GalNAc. jst.go.jpacs.org

The sulfation pattern of chondroitin sulfate is not static and can vary with age, tissue location, and physiological or pathological conditions. nih.gov For example, studies on human articular cartilage have shown that the degree of 6-sulfation increases from birth to adulthood, and the sulfation pattern can differ between the upper and deeper layers of cartilage. nih.gov This dynamic regulation of post-translational modifications underscores their importance in adapting the function of chondroitin sulfate proteoglycans to specific biological contexts.

The table below details the different types of sulfated disaccharide units found in chondroitin sulfate chains, which arise from these post-translational modifications.

Disaccharide UnitSulfation PatternKey Generating Enzyme(s)
O Unit Unsulfated (GlcA-GalNAc)-
A Unit 4-O-sulfated GalNAc (GlcA-GalNAc(4S))Chondroitin 4-O-sulfotransferase (C4ST) jst.go.jp
C Unit 6-O-sulfated GalNAc (GlcA-GalNAc(6S))Chondroitin 6-O-sulfotransferase (C6ST) jst.go.jp
D Unit 2-O-sulfated GlcA and 6-O-sulfated GalNAc (GlcA(2S)-GalNAc(6S))Uronosyl 2-O-sulfotransferase (UA2OST), C6ST jst.go.jp
E Unit 4-O-sulfated and 6-O-sulfated GalNAc (GlcA-GalNAc(4S,6S))C4ST, N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase (GalNAc4S-6ST) jst.go.jpacs.org

Chondroitin Sulfate Catabolism and Degradation Pathways

Enzymatic Degradation of Chondroitin (B13769445) Sulfate (B86663)

The enzymatic breakdown of chondroitin sulfate is a highly specific process mediated by enzymes that recognize and cleave particular glycosidic bonds within the polysaccharide chain. nih.govfrontiersin.org These enzymes can be broadly categorized into lyases, which are primarily found in microorganisms, and hydrolases, which are characteristic of animal tissues. frontiersin.org

Glycosaminoglycan Lyases (Chondroitinases)

Chondroitinases are a class of enzymes that degrade chondroitin sulfate and other glycosaminoglycans (GAGs) through a β-elimination mechanism. nih.govresearchgate.net This reaction results in the formation of unsaturated oligosaccharides, which have a double bond between C-4 and C-5 of the uronic acid residue at the non-reducing end. frontiersin.org This feature allows for easy detection of the products by measuring absorbance at 232 nm. frontiersin.orgresearchgate.net Based on their substrate specificity, chondroitinases are classified into several types, including Chondroitinase AC, Chondroitinase B, and Chondroitinase ABC. frontiersin.orgnih.gov

Chondroitinase AC is an enzyme that specifically targets chondroitin sulfate A (chondroitin 4-sulfate) and chondroitin sulfate C (chondroitin 6-sulfate). mdpi.comsigmaaldrich.com It cleaves the (1→4) glycosidic linkages between N-acetylgalactosamine and D-glucuronic acid residues. sigmaaldrich.com However, it does not act on chondroitin sulfate B (dermatan sulfate), which contains L-iduronic acid instead of D-glucuronic acid. mdpi.comsigmaaldrich.com Chondroitinase AC has been isolated from various bacteria, including Flavobacterium heparinum and Arthrobacter aurescens. researchgate.netsigmaaldrich.com The enzyme's ability to specifically degrade certain CS isomers makes it a valuable tool in the structural analysis of glycosaminoglycans and in the preparation of low-molecular-weight chondroitin sulfate with potential therapeutic applications. researchgate.netrndsystems.com

Table 1: Substrate Specificity of Chondroitinase AC

Substrate Action Reference
Chondroitin Sulfate A (CS-A) Cleaves mdpi.comsigmaaldrich.com
Chondroitin Sulfate C (CS-C) Cleaves mdpi.comsigmaaldrich.com
Chondroitin Sulfate B (Dermatan Sulfate) No Action mdpi.comsigmaaldrich.com
Hyaluronic Acid Cleaves researchgate.net

Chondroitinase B is a more specific enzyme that exclusively degrades dermatan sulfate (chondroitin sulfate B). nih.gov It cleaves the β(1,4) linkage between N-acetylgalactosamine and L-iduronic acid residues. pdbj.org This enzyme has been isolated from bacteria such as Flavobacterium heparinum. researchgate.netmdpi.com The strict substrate specificity of Chondroitinase B makes it an essential tool for the structural analysis of dermatan sulfate and for distinguishing it from other chondroitin sulfate isomers. pdbj.org Research has shown that certain amino acid residues, such as Arg-364, play a crucial role in defining the substrate specificity of this enzyme. nih.gov

Table 2: Substrate Specificity of Chondroitinase B

Substrate Action Reference
Dermatan Sulfate (CS-B) Cleaves nih.gov
Chondroitin Sulfate A (CS-A) No Action mdpi.com
Chondroitin Sulfate C (CS-C) No Action mdpi.com
Hyaluronic Acid Negligible Action mdpi.com

Chondroitinase ABC exhibits the broadest substrate specificity among the chondroitinases. nih.gov It can degrade chondroitin sulfate A, C, and dermatan sulfate (B) by cleaving the (1→4) β-D-hexosaminyl to (1→3) β-D-glucuronosyl or (1→3) α-L-iduronosyl linkages. sigmaaldrich.comsigmaaldrich.com It can also slowly act on hyaluronic acid. sigmaaldrich.comsigmaaldrich.com This enzyme is commonly isolated from Proteus vulgaris. sigmaaldrich.comwikipedia.org Due to its wide range of activity, Chondroitinase ABC is extensively used in research to remove chondroitin sulfate proteoglycans (CSPGs) from the extracellular matrix, which is a key strategy in promoting nerve regeneration after spinal cord injury. wikipedia.orgnih.gov The commercially available form of Chondroitinase ABC is often a mixture of two enzymes, one with endolytic and the other with exolytic activity. frontiersin.org

Table 3: Substrate Specificity of Chondroitinase ABC

Substrate Action Reference
Chondroitin Sulfate A (CS-A) Cleaves sigmaaldrich.comacs.org
Chondroitin Sulfate C (CS-C) Cleaves acs.org
Dermatan Sulfate (CS-B) Cleaves sigmaaldrich.comacs.org
Hyaluronic Acid Slow Action sigmaaldrich.comsigmaaldrich.com

Lysosomal Enzymes (e.g., Hyaluronidase, Sulfatases)

In animals, the degradation of chondroitin sulfate primarily occurs within lysosomes, the cell's recycling centers. nih.govoup.com This process involves a series of enzymes, including endo-hydrolases and exo-enzymes such as sulfatases. nih.gov

Hyaluronidases , such as HYAL1 and HYAL2, are endo-β-N-acetylhexosaminidases that can hydrolyze the β-1,4-glycosidic bonds in both hyaluronic acid and chondroitin sulfate. frontiersin.orgnih.gov The degradation process is thought to begin with the breakdown of high-molecular-weight CS into smaller oligosaccharides by hyaluronidases. frontiersin.org Studies have shown that human hyaluronidase-1 (HYAL1) can depolymerize chondroitin 4-sulfate (CS-A) to a similar extent as hyaluronic acid. nih.gov Another hyaluronidase, HYAL4, has been identified as a chondroitin sulfate-specific hydrolase with minimal activity towards hyaluronic acid. nih.govmdpi.com

Following the initial breakdown by hyaluronidases, the resulting oligosaccharides are further degraded by the sequential action of exo-glycosidases and sulfatases from their non-reducing ends. nih.govoup.com These sulfatases, such as N-acetylgalactosamine-4-sulfatase (arylsulfatase B) and N-acetylgalactosamine-6-sulfatase, remove the sulfate groups from the N-acetylgalactosamine residues. frontiersin.orgresearchgate.net This desulfation is a critical step for the subsequent action of exoglycosidases like β-glucuronidase and β-hexosaminidase, which cleave off the terminal monosaccharide units. frontiersin.orgnih.gov

Biological Significance of Chondroitin Sulfate Degradation Products

The degradation of chondroitin sulfate is not merely a disposal mechanism but also a process that generates biologically active fragments. nih.gov Low-molecular-weight chondroitin sulfate (LMWCS) and oligosaccharides produced during enzymatic degradation have been shown to possess various biological activities that are often more potent or readily bioavailable than the parent polymer. mdpi.commdpi.com

Research has indicated that LMWCS can exhibit a range of beneficial properties, including:

Anti-inflammatory effects : CS degradation products can modulate inflammatory responses. nih.govresearchgate.net

Neuroprotective properties : The enzymatic degradation of CSPGs in the central nervous system can promote axon regeneration and reduce neuronal apoptosis signaling after injury. nih.govfrontiersin.org

Antioxidant activity : Certain 4-sulfated LMWCS polysaccharides have demonstrated antioxidant capabilities. mdpi.com

Modulation of cell signaling : The breakdown of CS chains can alter various signaling pathways involved in cell development, differentiation, and adhesion. nih.govfrontiersin.org

Regulation of gut microbiota : The degradation of CS can influence the composition and metabolism of the gut microbiota. nih.govresearchgate.net

The specific biological activities of these degradation products are often dependent on their size and sulfation patterns, highlighting the importance of controlled enzymatic degradation in generating fragments with desired therapeutic properties. nih.gov

Molecular Interactions and Mechanistic Roles of Chondroitin Sulfate

Chondroitin (B13769445) sulfate (B86663) (CS), a linear anionic polysaccharide, is a major component of the extracellular matrix (ECM) and cell surfaces. It is typically attached to core proteins to form proteoglycans. Through its interactions with a diverse array of proteins, chondroitin sulfate plays a pivotal role in numerous physiological and pathological processes, including cell adhesion, proliferation, tissue development, and inflammation. frontiersin.org The specificity of these interactions is largely dictated by the sulfation pattern and the length of the CS chains. frontiersin.org

Interactions with Growth Factors (e.g., FGF, HGF, PTN)

Chondroitin sulfate proteoglycans (CSPGs) are crucial regulators of growth factor signaling. The interaction between CS chains and various growth factors can modulate their stability, diffusion, and receptor binding, thereby influencing cellular responses.

Fibroblast Growth Factors (FGFs): The interaction between chondroitin sulfate and fibroblast growth factors, particularly FGF-2 (basic FGF), is well-documented. nih.govnih.gov Highly sulfated forms of CS, such as CS-E, have been shown to bind to FGFs with high affinity. nih.gov This interaction is believed to be essential for the mitogenic activity of FGF-2 in certain cell types, like human metastatic melanoma cells. nih.gov The sulfation pattern of CS is a key determinant of binding affinity; for example, 2-O-sulfation is important for binding to FGF-2. nih.gov Studies have shown that both chondroitin/dermatan sulfate-containing proteoglycans can participate in the FGF-2-induced mitogenic response in melanoma cells. nih.gov Furthermore, research on CS/DS from brittlestars, which is exceptionally highly sulfated, demonstrated its ability to bind to FGF-2 and promote FGF-stimulated cell signaling. oup.com

Hepatocyte Growth Factor (HGF): The dermatan sulfate (DS) chain of the proteoglycan endocan, which is expressed in the capillaries of tumor tissues, can bind to and activate hepatocyte growth factor (HGF). This interaction promotes tumor cell movement and proliferation. frontiersin.org Surface plasmon resonance (SPR) studies have also shown that relatively low-sulfated CS-A, DS, and CS-C can bind with significant affinity to HGF. nih.gov

Pleiotrophin (B1180697) (PTN): Pleiotrophin is a neurotrophic factor involved in embryonic central nervous system (CNS) development. nih.govproquest.com Chondroitin sulfate, particularly the highly sulfated CS-E, is a natural ligand for PTN. nih.govmdpi.com The interaction between CS and PTN is crucial for modulating its activity. For instance, CS-C has been shown to inhibit the binding of pleiotrophin to its receptor, which in turn reduces PTN-induced neuronal migration. nih.gov NMR studies have confirmed that a synthetic CS-E tetrasaccharide is a minimal binding sequence sufficient for full interaction with PTN. mdpi.com The introduction of lipophilic substituents into synthetic CS models can improve the binding strength to PTN. nih.gov

Growth FactorInteracting Chondroitin Sulfate Type(s)Key Findings
Fibroblast Growth Factor (FGF-2) Highly sulfated CS (e.g., CS-E)Essential for FGF-2's mitogenic activity in melanoma cells. nih.gov 2-O-sulfation is important for binding. nih.gov
Hepatocyte Growth Factor (HGF) Dermatan Sulfate (DS), CS-A, CS-CThe DS chain of endocan activates HGF, promoting tumor cell motility. frontiersin.org Lower sulfated CS also binds with significant affinity. nih.gov
Pleiotrophin (PTN) Highly sulfated CS (e.g., CS-E), CS-CCS-E is a natural ligand. nih.govmdpi.com CS-C can inhibit PTN's interaction with its receptor. nih.gov A tetrasaccharide of CS-E is the minimal binding unit. mdpi.com

Binding to Cytokines and Morphogens

Chondroitin sulfate chains interact with a variety of cytokines and morphogens, thereby modulating inflammatory responses and developmental processes. nih.govnih.gov These interactions are often dependent on the specific sulfation patterns of the CS chains. frontiersin.org

In the context of tumor biology, the proteoglycan versican, which has CS chains, can induce the secretion of inflammatory factors by macrophages by activating the TLR2:TL6 complex, thereby altering the tumor's inflammatory microenvironment and promoting metastasis. frontiersin.org

Cytokine/MorphogenInteracting Chondroitin Sulfate Type(s)Key Findings
Monokine-induced by interferon-γ (MIG) CS-A, CS-C, DS, CS-D, CS-EBinds with significant affinity, with higher affinity for more sulfated forms. nih.gov
Stromal cell-derived factor-1β (SDF-1β) CS-A, CS-C, DS, CS-D, CS-EBinds with significant affinity, with higher affinity for more sulfated forms. nih.gov

Interaction with Cell Surface Receptors (e.g., CD44, L- and P-selectins, Toll-like receptors)

Chondroitin sulfate proteoglycans on the cell surface and in the extracellular matrix interact with various cell surface receptors, mediating cell adhesion, migration, and signaling.

CD44: CD44 is a major cell surface receptor for chondroitin sulfate. nih.govnih.govoup.com The interaction is dependent on the CS side chains of proteoglycans like aggrecan and serglycin. nih.govoup.com This binding can mediate cell adhesion and trigger the oligomerization of CD44 molecules, which may lead to intracellular signaling. nih.govoup.com The CD44-CS interaction is also involved in leukocyte rolling on vascular endothelial cells under physiological flow conditions. nih.gov Furthermore, degraded forms of CS-E, particularly low-molecular-weight fragments, can enhance the proteolytic cleavage of CD44 from tumor cells and promote CD44-dependent tumor cell motility. aacrjournals.orgglycoforum.gr.jp

L- and P-selectins: Chondroitin sulfate on the surface of tumor cells, such as breast cancer cells, can interact with P-selectin on endothelial cells and activated platelets. This interaction is thought to promote the spread of tumor cells. frontiersin.org

Toll-like receptors (TLRs): Chondroitin sulfate proteoglycans can promote inflammatory responses by binding to immune receptors like Toll-like receptors. frontiersin.org For example, the proteoglycan versican can activate the TLR2:TL6 complex on macrophages, leading to the secretion of inflammatory factors that can promote tumor metastasis. frontiersin.org

Cell Surface ReceptorInteracting Chondroitin Sulfate Type(s)Key Findings
CD44 CS-A, CS-C, CS-E (degraded forms)Mediates cell adhesion and leukocyte rolling. nih.govnih.gov Degraded CS-E enhances CD44 cleavage and tumor cell motility. aacrjournals.orgglycoforum.gr.jp
P-selectin Chondroitin Sulfate on tumor cellsPromotes the spread of tumor cells by interacting with P-selectin on endothelial cells and platelets. frontiersin.org
Toll-like receptors (TLR2:TL6) Chondroitin Sulfate (on Versican)Activates macrophages to secrete inflammatory factors, promoting tumor metastasis. frontiersin.org

Modulation of Adhesion Molecules

Chondroitin sulfate plays a significant role in modulating cell adhesion, a process fundamental to tumor cell invasion and metastasis. nih.gov This modulation occurs through interactions with various adhesion receptors and extracellular matrix components. The interaction of CS with cell surface proteoglycans can influence cytoskeletal organization and activate signal transduction pathways that lead to changes in cell adhesion and migration. nih.gov

One of the key mechanisms by which CS modulates adhesion is through its interaction with CD44. glycoforum.gr.jp This interaction can trigger the cleavage of CD44, which is implicated in tumor progression. glycoforum.gr.jp Additionally, CSPGs can interact with integrins, another important family of adhesion receptors. nih.gov For example, CSPGs have been shown to be involved in α4β1 integrin-mediated melanoma cell adhesion. scilit.com

Association with Fibrillary Glycoproteins (e.g., Laminin, Fibronectin, Tenascin, Collagen)

Chondroitin sulfate proteoglycans are integral components of the extracellular matrix, where they interact with various fibrillary glycoproteins to maintain tissue structure and regulate cellular behavior.

Laminin: Chondroitin sulfate proteoglycans are involved in cellular adhesion to laminin. nih.gov Studies have identified a 90/100-kDa laminin-binding CSPG in cells that adhere to laminin. nih.gov The inhibitory effects of CSPGs on the migration and differentiation of certain cell types, such as oligodendrocyte precursor cells, can be counteracted by laminin, suggesting an interactive role between these two molecules. nih.gov

Fibronectin: Chondroitin sulfate interacts with fibronectin, and this interaction is crucial for extracellular matrix organization and cell adhesion. nih.govnih.govtib.eu The binding of CS to fibronectin can be modulated by the molecular context of fibronectin. nih.govtib.eu The presence of a CS chain on certain isoforms of CD44 allows it to bind to fibronectin. mdpi.com Tenascin-R-linked CS glycosaminoglycans are also involved in the interaction with the heparin-binding sites of fibronectin. nih.gov

Tenascin: Chondroitin sulfate proteoglycans interact with tenascin, another large extracellular matrix glycoprotein (B1211001). nih.gov In the central nervous system, tenascin-R expresses CS glycosaminoglycans (C-6S and C-4S) that partially contribute to the interaction between tenascin-R and tenascin-C. nih.gov In wounded brain tissue, the expression of both CSPG and tenascin is upregulated, and CSPG may be responsible for increased dopamine (B1211576) cell attachment, while tenascin may simultaneously support cell attachment and inhibit neurite growth. nih.gov

Collagen: The interaction between chondroitin sulfate and collagen is primarily electrostatic and is significant under physiological conditions. nih.gov This binding increases with decreasing pH and ionic strength. nih.gov Both type I and type II collagen fibrils can bind to CS A, B, and C, with variations in the amount of CS bound depending on the collagen type and CS isomer. acs.org This interaction can influence the structure of collagen fibrils, with all three CS preparations causing collagen I and II fibrils to become thinner. acs.org There are at least three binding sites for chondroitin 4-sulphate on each collagen molecule. core.ac.uk

Fibrillary GlycoproteinKey Findings on Interaction with Chondroitin Sulfate
Laminin A 90/100-kDa CSPG is involved in cell adhesion to laminin. nih.gov Laminin can counteract the inhibitory effects of CSPGs on cell migration and differentiation. nih.gov
Fibronectin CS binds to specific domains in fibronectin, an interaction important for ECM organization. nih.govnih.govtib.eu CS on CD44 can mediate binding to fibronectin. mdpi.com
Tenascin CS on tenascin-R interacts with tenascin-C. nih.gov CSPG and tenascin are co-expressed in wounded brain tissue and influence neuronal attachment and neurite outgrowth. nih.gov
Collagen The interaction is electrostatic and influences collagen fibril structure. nih.govacs.org There are multiple binding sites for CS on each collagen molecule. core.ac.uk

Influence of Sulfation Pattern and Chain Length on Binding Specificity

The biological functions of chondroitin sulfate are intricately linked to the structural diversity of its chains, particularly the sulfation pattern and chain length. frontiersin.org These structural features determine the specificity and affinity of CS interactions with various proteins.

Chain Length: A minimum chain length is often required for effective binding of CS to its protein partners. frontiersin.org For example, studies on the interaction between pleiotrophin and CS-E have shown that a synthetic tetrasaccharide represents the minimum binding sequence. mdpi.com The length of the CS chain is also a critical factor in the interaction between CSPGs and low-density lipoproteins (LDL), which is relevant in the context of atherosclerosis. frontiersin.org

The intricate interplay between sulfation patterns and chain length allows for a high degree of specificity in CS-protein interactions, enabling chondroitin sulfate to regulate a wide array of biological processes in a highly controlled manner.

Role in Extracellular Matrix (ECM) Organization and Dynamics

Chondroitin sulfate is a principal orchestrator of ECM architecture and function. Its presence and structural characteristics are vital for the assembly, structural integrity, and dynamic remodeling of the matrix, particularly in load-bearing tissues like articular cartilage.

A primary role of chondroitin sulfate in the ECM is its incorporation into massive supramolecular complexes known as proteoglycan aggregates. Chondroitin sulfate chains are covalently attached to a core protein, most notably aggrecan, to form a proteoglycan monomer. nih.gov Aggrecan is the most abundant proteoglycan by weight in articular cartilage. researchgate.net

These aggrecan monomers then non-covalently associate with a long, central filament of hyaluronic acid. researchgate.netnih.gov This interaction is stabilized by a separate link protein, which connects the aggrecan core protein to the hyaluronic acid backbone. nih.gov A single hyaluronic acid molecule can bind over 100 aggrecan molecules, forming an aggregate with a molecular mass that can reach into the hundreds of megadaltons. researchgate.net These large aggregates are immobilized within the collagen fiber network of the ECM. nih.gov The high concentration of negatively charged chondroitin sulfate chains on these aggregates draws a significant amount of water into the tissue through osmosis, creating a swelling pressure that is essential for the cartilage's ability to resist compression. nih.govdntb.gov.ua

ComponentRole in Aggregate FormationKey Interaction
Chondroitin Sulfate Forms the glycosaminoglycan chains on the aggrecan core protein, providing high negative charge density.Covalently bonded to aggrecan core protein.
Aggrecan The core proteoglycan to which chondroitin sulfate chains are attached.Non-covalently binds to hyaluronic acid.
Hyaluronic Acid Forms the central backbone of the entire aggregate.Binds multiple aggrecan molecules.
Link Protein Stabilizes the connection between aggrecan and hyaluronic acid.Binds to both aggrecan and hyaluronic acid.

The structural integrity of connective tissues, especially cartilage, is heavily dependent on chondroitin sulfate. The proteoglycan aggregates, rich in chondroitin sulfate, are entrapped within a meshwork of collagen fibers. dntb.gov.ua This arrangement creates a tissue that is both flexible and tough. nih.gov The anionic nature of chondroitin sulfate chains generates a high osmotic swelling pressure by attracting and retaining water, which inflates the collagen network. dntb.gov.uanih.gov This hydration is crucial for providing cartilage with its gel-like properties and its capacity to withstand compressive forces, acting as a shock absorber in joints. nih.gov

The ECM is not a static structure but a dynamic environment that undergoes constant remodeling, a process involving the synthesis, degradation, and reassembly of its components. zpd.dknih.gov Chondroitin sulfate is an active participant in regulating these processes. It can influence the activity of enzymes responsible for ECM degradation, notably matrix metalloproteinases (MMPs) and aggrecanases (a disintegrin and metalloproteinase with thrombospondin motifs, or ADAMTS). nih.gov These enzymes are responsible for the breakdown of key ECM components like aggrecan and collagen. zpd.dk

Chondroitin sulfate has been shown to inhibit the activity of these cartilage-degrading enzymes, thereby protecting the matrix from excessive breakdown. nih.govpatsnap.com This regulation is critical for maintaining tissue homeostasis and is particularly relevant in pathological conditions where ECM degradation is heightened. zpd.dk Furthermore, by interacting with various growth factors and cytokines sequestered within the matrix, chondroitin sulfate can modulate their release and activity, thereby influencing the behavior of resident cells (like chondrocytes) that are responsible for synthesizing new ECM components. nih.govnih.gov

Modulation of Cellular Signaling Pathways

Beyond its structural roles, chondroitin sulfate actively modulates intracellular signaling pathways that govern inflammation and cellular stress responses. It exerts significant anti-inflammatory and anti-oxidant effects by interfering with key signaling molecules and transcription factors.

A central mechanism for the anti-inflammatory action of chondroitin sulfate is its ability to inhibit the nuclear factor-kappaB (NF-κB) signaling pathway. researchgate.netzpd.dk NF-κB is a critical transcription factor that, upon activation by pro-inflammatory stimuli like interleukin-1β (IL-1β) or tumor necrosis factor-alpha (TNF-α), translocates to the nucleus and promotes the transcription of numerous genes involved in the inflammatory response. nih.govmdpi.com These include genes for pro-inflammatory cytokines, chemokines, and degradative enzymes like MMPs. mdpi.com

Research has demonstrated that chondroitin sulfate can reduce the activation and nuclear translocation of NF-κB in chondrocytes and other cell types. nih.govnih.govtcsurg.orgnih.gov This inhibition leads to a downstream reduction in the synthesis of inflammatory mediators. zpd.dknih.gov

Chondroitin sulfate also modulates the mitogen-activated protein kinase (MAPK) pathways, which are upstream regulators of inflammatory responses. Specifically, it has been shown to diminish the phosphorylation of p38 MAPK and extracellular signal-regulated kinase 1/2 (Erk1/2) in IL-1β-stimulated chondrocytes. nih.gov The p38 MAPK pathway is known to be involved in the expression of pro-inflammatory cytokines and the apoptosis of chondrocytes. nih.govresearchgate.net By inhibiting these kinases, chondroitin sulfate effectively dampens the cellular inflammatory cascade at multiple levels. nih.govnih.gov

PathwayKey Molecule(s)Effect of Chondroitin SulfateDownstream Consequence
NF-κB Pathway NF-κB (p50/p65)Inhibits nuclear translocation. nih.govnih.govDecreased synthesis of pro-inflammatory cytokines (IL-1β, TNF-α) and degradative enzymes (MMPs, COX-2). researchgate.netnih.gov
MAPK Pathway p38 MAPK, Erk1/2Reduces phosphorylation (activation). nih.govAttenuation of inflammatory and apoptotic signals.

Chondroitin sulfate also contributes to cellular protection by activating anti-oxidant defense mechanisms. A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.gov Under conditions of oxidative stress, Nrf2 activation leads to the production of enzymes like heme oxygenase-1 (HO-1) that combat reactive oxygen species (ROS). dovepress.com Studies have shown that chondroitin sulfate can up-regulate Nrf2 expression, thereby enhancing the cell's endogenous antioxidant capacity and protecting against oxidative damage. nih.govnih.gov The Nrf2 pathway is functionally antagonistic to the pro-inflammatory NF-κB pathway. nih.govnih.gov

Furthermore, chondroitin sulfate has been shown to influence the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival, proliferation, and metabolism. nih.govjscholaronline.org Certain studies indicate that chondroitin sulfate can inhibit the PI3K/Akt/NF-κB signaling axis, leading to a reduction in MMP expression. nih.gov Conversely, other research has demonstrated that a specific type of chondroitin sulfate (CSB, or dermatan sulfate) can stimulate B-cell proliferation by increasing the phosphorylation of Akt and activating Protein Kinase C (PKC). nih.gov This suggests that the effect of chondroitin sulfate on the PI3K/Akt pathway may be cell-type and context-dependent, playing a role in both protective and proliferative responses. The antioxidant properties of chondroitin sulfate are also attributed to its ability to chelate metal ions like Fe2+ and Cu2+, which prevents the formation of highly reactive hydroxyl radicals via the Fenton reaction. researchgate.netresearchgate.net

Regulation of Matrix Metalloproteinase (MMP) Activity

Chondroitin sulfate has been shown to modulate the activity of matrix metalloproteinases (MMPs), a family of enzymes crucial for the degradation and remodeling of the extracellular matrix (ECM). e-century.uswikipedia.org An imbalance between MMPs and their endogenous inhibitors, tissue inhibitors of metalloproteinases (TIMPs), is a key factor in tissue remodeling processes. nih.gov

In the context of osteoarthritis, a condition characterized by cartilage degradation, chondroitin sulfate has demonstrated a regulatory effect on MMP expression. e-century.uswikipedia.org Pro-inflammatory cytokines, which are upregulated in osteoarthritis, typically increase MMP activity, leading to the breakdown of essential cartilage components like collagen and proteoglycans. e-century.us Studies have shown that chondroitin sulfate can counteract these effects. For instance, in an animal model of osteoarthritis, administration of chondroitin sulfate led to a significant downregulation of MMP-2, MMP-3, MMP-9, and MMP-13 levels in both serum and cartilage tissue. e-century.us Concurrently, it upregulated the expression of TIMP-1, thereby helping to restore the balance between ECM degradation and synthesis. e-century.us

The mechanism of action appears to involve the inhibition of signaling pathways that promote MMP expression. Research on human chondrocytes has indicated that chondroitin sulfate can suppress the expression and activity of MMP-2 and MMP-9 by inhibiting the PI3K/Akt/NF-κB signaling pathway. nih.gov Furthermore, in human fibroblast cultures subjected to oxidative stress, purified human plasma chondroitin-4-sulfate was found to restore the MMP/TIMP homeostasis by reducing the expression and protein activities of MMP-1, MMP-2, and MMP-9. nih.gov

The interaction between chondroitin sulfate and MMPs is also relevant in other physiological and pathological processes, such as corneal wound healing. nih.gov Both MMPs and chondroitin sulfate are present in human tear fluid and are involved in the remodeling of the corneal extracellular matrix after procedures like laser in situ keratomileusis (LASIK). nih.gov

Table 1: Effect of Chondroitin Sulfate on MMP and TIMP Expression in an Osteoarthritis Animal Model

MoleculeEffect on Protein LevelEffect on mRNA Level
MMP-2Decreased by 27%Decreased by 29%
MMP-3Decreased by 19%Decreased by 15%
MMP-9Decreased by 40%Decreased by 29%
MMP-13Decreased by 15%Decreased by 17%
TIMP-1Increased by 24%Increased by 28%

Data adapted from a study on an osteoarthritis animal model treated with 900 mg/kg of chondroitin sulfate. e-century.us

Impact on Wnt Signaling Pathways

Chondroitin sulfate has been identified as a modulator of the Wnt signaling pathways, which are crucial for a wide range of developmental processes and adult tissue homeostasis. nih.govfrontiersin.org The Wnt pathway can be broadly divided into the canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) pathways.

Exogenous chondroitin sulfate-E (CS-E) has been shown to act as an inhibitor of the canonical Wnt/β-catenin signaling pathway. nih.gov In NIH3T3 fibroblasts, CS-E was found to decrease Wnt3a-induced signaling by negatively regulating the activation of the LRP6 receptor. nih.gov Interestingly, this inhibitory effect was selective, affecting the induction but not the repression of Wnt3a target genes. nih.gov This suggests that chondroitin sulfate can create specific functional thresholds in Wnt/β-catenin signaling, allowing for the selective inhibition of certain biological outcomes while preserving others. nih.gov

In contrast, the role of chondroitin sulfatases, enzymes that modify chondroitin sulfate chains, suggests an indirect activation of Wnt signaling. nih.gov For instance, the silencing of N-acetylgalactosamine-4-sulfatase (ARSB) or the overexpression of galactosamine-N-acetyl-6-sulfatase (GALNS) in prostate stem cells led to an increase in Wnt/β-catenin signaling. nih.gov This was achieved by reducing the expression of the Wnt signaling inhibitor Dickkopf 3 (DKK3) through epigenetic mechanisms involving increased DNA methyltransferase activity and methylation of the DKK3 promoter. nih.gov

Furthermore, chondroitin sulfate E has been implicated in enhancing the invasive activity of certain breast cancer cells through non-canonical Wnt signaling. frontiersin.org In MDA-MB-231 cells, which express high levels of the receptor tyrosine kinase-like orphan receptor 1 (ROR1), a receptor for non-canonical Wnt ligands, CS-E was found to increase invasive activity. frontiersin.org

Influence on β-Catenin Production

Chondroitin sulfate directly influences the production and localization of β-catenin, a key downstream effector of the canonical Wnt signaling pathway. In human chondrocytes, treatment with chondroitin sulfate has been shown to increase the expression of β-catenin. nih.gov This increase in β-catenin is a critical factor in chondroitin sulfate-induced cell proliferation. nih.gov The use of a β-catenin inhibitor was found to block the proliferative effects of chondroitin sulfate, confirming the central role of β-catenin in this process. nih.gov

In the context of cancer cell invasion, chondroitin sulfates have been demonstrated to enhance the invasion of basal-like breast cancer cells by modulating N-cadherin/β-catenin signaling. nih.gov Chondroitin sulfates interact with and induce the proteolytic cleavage of N-cadherin, resulting in a C-terminal intracellular fragment that complexes with β-catenin. nih.gov This cleavage event leads to increased levels of cytoplasmic and nuclear β-catenin. nih.gov The nuclear accumulation of β-catenin subsequently induces the expression of target genes, such as matrix metalloproteinase 9 (MMP9), which promotes the invasive potential of the cells. nih.gov

The effect of chondroitin sulfate E (CS-E) on β-catenin-dependent transcription has been observed in BT-549 breast cancer cells, where it increased TCF reporter activities in a dose-dependent manner, indicating an upregulation of β-catenin-mediated gene expression. nih.gov However, in other cell lines like MDA-MB-231, CS-E did not have the same effect on β-catenin-dependent transcription, suggesting that the influence of chondroitin sulfate on β-catenin can be cell-type specific. frontiersin.org

Table 2: Influence of Chondroitin Sulfate on β-Catenin and Related Processes

Cell TypeEffect of Chondroitin SulfateDownstream Consequence
Human Chondrocytes (chon-001)Increased β-catenin expressionInduced cell proliferation
Basal-like Breast Cancer Cells (BT-549)Increased cytoplasmic and nuclear β-catenin levelsEnhanced cell invasion, induced MMP9 gene expression

This table summarizes the findings from studies on the effect of chondroitin sulfate on β-catenin in different cell types. nih.govnih.gov

Chondroitin Sulfate as a Regulator of Cell Behavior

Cell Adhesion and Migration

Chondroitin sulfate proteoglycans (CSPGs), located on the cell surface, play a significant role in modulating cell adhesion and migration, particularly in the context of tumor cell invasion and metastasis. nih.gov The dynamic changes in adhesion and migration are critical for the progression of cancer. nih.gov Cell surface CSPGs can influence cytoskeletal organization and activate signal transduction pathways that lead to changes in gene expression related to cell motility. nih.gov

The structure of chondroitin sulfate, specifically the position of sulfate groups, can have differential effects on cell adhesion. For example, chondroitin 6-sulfate has been shown to increase the adhesion of rabbit palate fibroblasts in a dose-dependent manner, whereas chondroitin 4-sulfate resulted in decreased cell adhesion. researchgate.net

In the context of wound healing, chondroitin sulfate is involved in fibroblast cell migration, which is essential for wound closure. researchgate.net Studies have demonstrated that chondroitin sulfate can regulate cell migration in vitro. researchgate.net Furthermore, chondroitin sulfate has been shown to induce the migration of human chondrocytes. nih.gov This effect is mediated, at least in part, by the induction of intracellular reactive oxygen species (ROS), as treatment with an antioxidant was found to block chondroitin sulfate-induced cell migration. nih.gov

However, in the central nervous system, CSPGs can act as a barrier to cell migration. spandidos-publications.com They have been shown to inhibit the migration of oligodendrocyte precursor cells (OPCs), which are important for nerve repair. spandidos-publications.com

Cell Proliferation and Differentiation

Chondroitin sulfate exhibits diverse effects on cell proliferation and differentiation, which are often dependent on the specific structure of the chondroitin sulfate molecule, its concentration, and the cell type. nih.govfrontiersin.org

In leukemia cells, the effects of chondroitin sulfate on proliferation are linked to its charge density and the presence of disulfated disaccharides. nih.gov Chondroitin sulfates with a low charge density and small amounts of disulfated disaccharides were found to significantly increase cell proliferation at low concentrations. nih.gov Conversely, chondroitin sulfates with a high charge density and large amounts of disulfated disaccharides were less effective at stimulating proliferation. nih.gov Regarding differentiation, low concentrations of low-charge-density chondroitin sulfates reduced the differentiation of these cells. nih.gov

Chondroitin sulfate also plays a role in the proliferation and differentiation of chondrocytes. It has been shown to enhance the proliferation of human chondrocytes, an effect mediated by the induction of β-catenin. nih.gov In the context of chondrogenic differentiation of mesenchymal stromal cells (MSCs), chondroitin sulfate derived from marine sources has been studied for its therapeutic potential in osteoarthritis. nih.gov

Furthermore, chondroitin sulfate is involved in the proliferation and differentiation of neural stem cells. frontiersin.org In the central nervous system, CSPGs can inhibit the differentiation of oligodendrocyte precursor cells. spandidos-publications.com The structural diversity of chondroitin sulfate is essential for its various biological activities, including its interactions with growth factors and cytokines that regulate cell proliferation and differentiation. frontiersin.org

Table 3: Effects of Chondroitin Sulfate Structure on Leukemia Cell (U-937) Proliferation

Chondroitin Sulfate CharacteristicsEffect on Cell Proliferation
Low charge density, small amounts of disulfated disaccharidesDoubled cell proliferation at 5 µg/ml
High charge density, large amounts of disulfated disaccharidesLess effective in stimulating cell proliferation

This table illustrates the differential effects of chondroitin sulfate with varying structures on the proliferation of U-937 leukemia cells. nih.gov

Tissue Morphogenesis

Chondroitin sulfate proteoglycans are essential for the normal development and morphogenesis of various tissues. frontiersin.orgphysiology.org Their roles are evident in processes such as lung development, kidney morphogenesis, and skeletal formation. frontiersin.orgphysiology.orgnih.gov

In lung development, sulfated proteoglycans are crucial for growth and branching morphogenesis. physiology.org Treatment with chondroitinase ABC, an enzyme that degrades chondroitin sulfate, has been shown to abolish branching morphogenesis in cultured lung tissue. physiology.org This indicates a dynamic role for chondroitin sulfate proteoglycans in embryonic lung growth. physiology.org

Similarly, in kidney development, both the synthesis and processing of chondroitin sulfate proteoglycans are implicated in branching morphogenesis. nih.gov Inhibition of chondroitin sulfate proteoglycan synthesis has been shown to disrupt this process. nih.gov

Chondroitin sulfate is also a key player in skeletal development. frontiersin.org Studies on mice deficient in chondroitin synthase 1 have revealed phenotypes such as chondrodysplasia, delayed endochondral ossification, and reduced bone density, highlighting the importance of chondroitin sulfate in these processes. frontiersin.org The sulfation pattern of chondroitin sulfate is also critical; for instance, chondroitin 4-O-sulfation is required for the morphogenesis of the cartilage growth plate through the modulation of signaling pathways like TGFβ and BMP. frontiersin.org

The structural diversity of chondroitin sulfate allows it to interact with various growth factors, cytokines, and morphogens, thereby playing a significant role in a wide array of biological processes that govern tissue formation. frontiersin.org

Neural Development and Plasticity

Chondroitin sulfate, a key component of chondroitin sulfate proteoglycans (CSPGs), plays a multifaceted role in the development and plasticity of the central nervous system (CNS). These complex macromolecules are integral to the extracellular matrix (ECM) and are involved in critical processes ranging from guiding developing axons to modulating synaptic connections in the adult brain.

Axon Guidance and Regeneration

During the development of the nervous system, chondroitin sulfates act as guidance cues for neuronal axons and their growth cones, helping to establish precise neuronal networks. mdpi.com The structural diversity of chondroitin sulfate chains allows them to exert varied influences on axons, functioning as either guidance cues themselves or as modulators of other cues. mdpi.com Experiments using lipid-derivatized chondroitin sulfate have shown that growth cones can distinguish between different types of chondroitin sulfate based on their unit contents, indicating a high degree of specificity in these interactions. mdpi.com

In the mature CNS, however, the role of chondroitin sulfate proteoglycans shifts, particularly after injury. Following CNS injury, the expression of several CSPGs, including NG2, brevican, neurocan, versican, and phosphacan, is upregulated, contributing to an environment that is inhibitory to axon regeneration. nih.gov While initially thought to be a purely physical barrier, it is now understood that CSPGs inhibit regeneration by interacting with specific receptors on neurons. nih.gov These interactions can initiate downstream signaling pathways that actively halt axon growth. nih.gov

Despite this inhibitory environment, some degree of axon growth can occur. Studies have shown that axons can grow along substrates that co-express both inhibitory CSPGs and permissive molecules like L1 and laminin, suggesting that the outcome of axon growth depends on a balance between inhibitory and permissive signals. nih.gov Furthermore, enzymatic removal of chondroitin sulfate chains using chondroitinase ABC has been shown to promote axonal regeneration and functional recovery after CNS injuries, confirming the significant role of CSPGs in limiting the regenerative capacity of the adult CNS. researchgate.netjneurosci.org

Formation of Perineuronal Nets (PNNs)

Chondroitin sulfate proteoglycans are major components of perineuronal nets (PNNs), which are specialized, lattice-like structures of the extracellular matrix that enwrap the cell bodies and proximal dendrites of certain neurons, particularly parvalbumin-expressing inhibitory interneurons. nih.govnih.govfrontiersin.org The formation of PNNs occurs late in postnatal development and coincides with the closure of critical periods for neural plasticity. nih.gov

The composition and structure of PNNs are complex, with aggrecan being a major CSPG component. nih.govfrontiersin.org The chondroitin sulfate chains attached to these core proteins are crucial for the structure and function of PNNs. The sulfation patterns of these chains, in particular, play a significant role in regulating the formation and stability of PNNs. nih.govcaltech.edu For instance, an increase in 6-sulfation has been shown to decrease the amount of aggrecan in PNNs by accelerating its proteolysis. nih.gov Conversely, 4-O-sulfation of chondroitin sulfate is involved in regulating the density of PNNs. caltech.edu

PNNs are not uniform structures; they exhibit molecular heterogeneity, which may have functional implications. frontiersin.org Different subpopulations of PNNs can be identified by their reactivity to various markers, such as the lectin Wisteria floribunda agglutinin (WFA) and the antibodies Cat315 and Cat316, which recognize different glycan structures on aggrecan. frontiersin.org This heterogeneity may influence the functional maturation of the neurons they surround. frontiersin.org

Synaptic Plasticity Mechanisms

The maturation of the extracellular matrix, including the formation of PNNs, is correlated with a reduction in synaptic plasticity. jneurosci.org Chondroitin sulfate proteoglycans are considered key players in restricting plasticity in the adult CNS. jneurosci.orgnih.gov Enzymatic removal of chondroitin sulfate chains with chondroitinase ABC can restore neural plasticity in the adult brain, for example, in the visual cortex after the critical period has ended. nih.govoup.com

Chondroitin sulfates contribute to the stabilization of synaptic connections and restrict the structural remodeling of dendritic spines, which are the sites of most excitatory synapses. jneurosci.org The dense matrix of PNNs is thought to physically block the formation of new synapses. nih.gov Beyond PNNs, the diffuse ECM surrounding dendritic spines also plays a role in limiting their motility. jneurosci.org Digestion of CSPGs enhances the motility of dendritic spines and the formation of spine head protrusions. jneurosci.org

At the molecular level, chondroitin sulfate chains can act as barriers to the lateral diffusion of receptors in the neuronal membrane. For instance, chondroitin sulfate and hyaluronan chains can restrict the lateral movement of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors at dendritic spines, which in turn regulates the number of receptors at synapses and influences synaptic plasticity. oup.com Recent research has also highlighted the role of specific chondroitin sulfate clusters, known as CS-6, in the structural and functional plasticity of synapses, suggesting they are essential for synaptic organization and memory processes. neurosciencenews.com

Contributions to Skeletal Development

Chondroitin sulfate is a fundamental component of the extracellular matrix in skeletal tissues, particularly cartilage. caringsunshine.com As a major glycosaminoglycan in cartilage, it is essential for the proper development and maintenance of the skeletal system. caringsunshine.comnih.gov Chondroitin sulfate proteoglycans, through their complex structures, interact with various signaling molecules that regulate cell and tissue development, with the growth plate of long bones serving as a key model for these processes. nih.gov

The biosynthesis and modification of chondroitin sulfate chains are tightly regulated during skeletal development. The sulfation pattern of chondroitin sulfate is a critical determinant of its function. Chondroitin-4-sulfotransferase-1 (C4ST-1), an enzyme that catalyzes the transfer of sulfate groups to the 4-position of N-acetylgalactosamine, plays a crucial role in skeletal development and associated signaling events. researchgate.net The precise temporal and spatial expression of such sulfotransferases ensures the correct sulfation balance and pattern required for normal development. researchgate.net

Analytical Methodologies for Chondroitin Sulfate Characterization in Research

Spectroscopic Techniques for Structural Analysis

Spectroscopic methods are indispensable for determining the detailed molecular structure of chondroitin (B13769445) sulfate (B86663), including the conformation of its saccharide rings, the nature of its glycosidic linkages, and the precise location of sulfate groups.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and sequence of chondroitin sulfate oligosaccharides, as well as for identifying and locating sulfate groups. mdpi.com Due to the large size and high charge of intact CS chains, analysis typically requires prior depolymerization into smaller oligosaccharides, often through enzymatic digestion. nih.gov

Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed to ionize the CS oligosaccharides with minimal fragmentation. nih.govyoutube.com ESI-MS is particularly useful when coupled with liquid chromatography (LC) or capillary zone electrophoresis (CZE) for the analysis of complex mixtures of CS-derived oligosaccharides. nih.govnih.gov Tandem mass spectrometry (MS/MS) provides further structural detail by fragmenting selected precursor ions to reveal information about the sequence and sulfation pattern. nih.gov For instance, the fragmentation of a trisulfated hexasaccharide can yield diagnostic ions that characterize unusual sulfation sites. mdpi.com

MALDI-Time-of-Flight (TOF)-MS is another valuable tool, especially for analyzing mixtures of oligosaccharides. nih.gov A key challenge in MALDI-MS of sulfated glycosaminoglycans is the tendency for thermal fragmentation through the loss of SO₃. nih.gov The development of novel matrices, such as ionic liquid matrices, has significantly improved the analysis by reducing this fragmentation and enhancing ionization efficiency, allowing for the direct analysis of underivatized CS oligosaccharides up to decasaccharides. nih.gov

CS DisaccharideIonization ModeObserved m/zAssigned Ion
Δ4S-CS / Δ6S-CSNegative458[M-H]⁻
Δ2S6S-CS (CS-D)Negative538[M-H]⁻
Δ4S6S-CS (CS-E)Negative538[M-H]⁻
Δ4S-CS / Δ6S-CS (In-source fragment)Negative458[M-H-SO₃]⁻ from disulfated species
Table 2. Typical m/z values for CS disaccharides observed in Mass Spectrometry. Data derived from studies on disulfated standards and their fragmentation. nih.gov

Raman Spectroscopy

A key application of Raman spectroscopy in CS analysis is the differentiation and quantification of isomeric forms, particularly chondroitin-4-sulfate (C4S) and chondroitin-6-sulfate (C6S). cetmar.org Significant differences in the Raman spectra of these isomers have been observed, which relate to their distinct chemical compositions and the geometry of their substituents. The technique is sensitive to the orientation of the sulfate group relative to the pyranose ring. rsc.org

Raman spectroscopy, often combined with chemometric methods like partial least squares (PLS), can be used for the rapid and reproducible quantitative analysis of CS. rsc.org Studies have demonstrated the ability to predict CS content in tablets with high accuracy. rsc.orgresearchgate.net Furthermore, Raman optical activity (ROA) spectroscopy, a chiral variant of the technique, has been shown to be sensitive to the conformational stability of the pyranose rings, the orientation of hydroxyl groups, and the secondary structure of the CS backbone. rsc.org

Wavenumber (cm⁻¹)Vibrational AssignmentSignificance in CS Analysis
857C-O-S vibrationCharacteristic peak for chondroitin-4-sulfate. researchgate.net
826C-O-S vibrationCharacteristic peak for chondroitin-6-sulfate. researchgate.net
~1220-1280S=O stretching vibrationIndicates the presence of sulfate ester groups. researchgate.netrsc.org
~1375C-O symmetric vibrationPart of the polysaccharide backbone fingerprint. researchgate.netrsc.org
~1626-1640Amide I (-CONH)Characteristic of the N-acetyl group in GalNAc. rsc.org
Table 3. Key Raman Spectroscopy Peaks for Chondroitin Sulfate Identification.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a widely used technique for the identification and structural characterization of chondroitin sulfate. nih.gov It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations at specific frequencies corresponding to the molecule's functional groups. researchgate.net

The FTIR spectrum of chondroitin sulfate displays a series of characteristic absorption bands that confirm its identity. nih.gov Key peaks include those corresponding to the N-H bending vibration of the amide group, the C-O stretching vibration of the polysaccharide backbone, and the S=O stretching vibration from the sulfate esters. researchgate.net The band around 1230 cm⁻¹, originating from the S=O stretching of sulfate esters, is particularly important for quantifying the total sulfate content. nih.gov

Like Raman spectroscopy, FTIR is sensitive enough to distinguish between different sulfated isoforms. rsc.org For example, spectral features in the "fingerprint" region (below 1000 cm⁻¹) can help differentiate between C-4 and C-6 sulfated forms. rsc.org Specifically, peaks at approximately 857 cm⁻¹ and 826 cm⁻¹ have been associated with chondroitin-4-sulfate and chondroitin-6-sulfate, respectively. researchgate.net The technique is valuable for confirming the identity of CS extracted from various biological sources by comparing the obtained spectrum with that of a known standard. nih.gov

Wavenumber (cm⁻¹)Vibrational AssignmentFunctional Group
~3400O-H stretchingHydroxyl groups
~1625-1660Amide I (C=O stretching)N-acetylgalactosamine
~1550-1565Amide II (N-H bending)N-acetylgalactosamine researchgate.netrsc.org
~1373-1418C-O symmetric stretchingPolysaccharide backbone researchgate.netrsc.org
~1220-1280S=O asymmetric stretchingSulfate esters researchgate.netrsc.orgnih.gov
~860-866C-O-S vibrationAxial sulfate group (C-4 sulfation) rsc.org
~815-826C-O-S vibrationEquatorial sulfate group (C-6 sulfation) researchgate.netrsc.org
Table 4. Characteristic FTIR Absorption Bands for Chondroitin Sulfate.

Chromatographic and Electrophoretic Techniques for Compositional Analysis

While spectroscopy provides structural details, chromatographic and electrophoretic techniques are essential for separating the complex mixtures of disaccharides and oligosaccharides that constitute chondroitin sulfate, enabling their quantification and compositional analysis.

High-Performance Liquid Chromatography (HPLC) for Disaccharide Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the compositional analysis of chondroitin sulfate. jst.go.jp The method involves the enzymatic digestion of the CS polymer into its constituent unsaturated disaccharides using specific chondroitinases (e.g., chondroitinase ABC). service.gov.uk These resulting disaccharides, which differ in their sulfation patterns, are then separated and quantified by HPLC. jst.go.jpbohrium.com

A common approach is Strong Anion-Exchange (SAX) HPLC. researchgate.net In this method, the negatively charged sulfated disaccharides are separated on a positively charged stationary phase. service.gov.uk Elution is typically achieved using a salt gradient (e.g., NaCl or NaH₂PO₄), with more highly sulfated disaccharides binding more strongly to the column and thus having longer retention times. service.gov.ukresearchgate.net The separated disaccharides are detected by UV absorbance at approximately 232 nm, a characteristic of the unsaturated bond formed at the non-reducing end of the uronic acid residue during enzymatic cleavage. researchgate.net

Reversed-phase ion-pairing (RPIP) HPLC is another effective method. jst.go.jp This technique allows for the separation of the anionic disaccharides on a hydrophobic stationary phase through the addition of a cationic ion-pairing agent to the mobile phase.

These HPLC methods can quantify the relative amounts of the different disaccharide units, such as the non-sulfated unit (ΔDi-0S), the two monosulfated units (ΔDi-4S and ΔDi-6S), and various disulfated units. service.gov.ukmdpi.com This disaccharide profile provides critical information about the source and type of the original chondroitin sulfate. jst.go.jp For example, CS from mammalian cartilage is rich in the "A-type unit" (4-sulfated), while CS from shark cartilage is predominantly composed of the "C-type unit" (6-sulfated). jst.go.jp The limit of quantification for these methods can be as low as 0.5 μg/mL. bohrium.commdpi.com

Disaccharide UnitAbbreviationStructureTypical Elution Order in SAX-HPLC
Unsaturated non-sulfatedΔDi-0SΔUA → GalNAc1 (earliest)
Unsaturated 6-sulfatedΔDi-6SΔUA → GalNAc(6S)2
Unsaturated 4-sulfatedΔDi-4SΔUA → GalNAc(4S)3
Unsaturated 2,6-disulfatedΔDi-diS(D)ΔUA(2S) → GalNAc(6S)4
Unsaturated 4,6-disulfatedΔDi-diS(E)ΔUA → GalNAc(4S,6S)5 (latest)
Table 5. Common Chondroitin Sulfate Disaccharides and Their Relative Elution in SAX-HPLC. Elution order is based on increasing negative charge. researchgate.netnih.gov (ΔUA = 4-deoxy-α-L-threo-hex-4-enopyranosyluronic acid)

Capillary Electrophoresis (CE) for Sulfation Pattern and Composition

Capillary Electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), is a powerful analytical tool for characterizing the disaccharides derived from Chondroitin Sulfate (CS). nih.gov This high-resolution separation technique is highly effective for analyzing the non-, mono-, di-, and trisulfated unsaturated disaccharides that result from the enzymatic depolymerization of CS chains by polysaccharide lyases. nih.gov The resulting products possess an unsaturated bond that allows for ultraviolet absorbance detection at 232 nm. nih.gov

The primary principle of separation in CZE is the differential migration of charged molecules in an electric field. The disaccharides derived from CS, which can have a net charge ranging from -1 to -4, are resolved primarily based on their net charge and secondarily on their charge distribution. nih.gov This allows for the effective separation of a complex mixture of disaccharides. Research has demonstrated the ability of CZE to resolve an eight-component mixture of such disaccharides within 40 minutes using a single buffer system and a fused silica (B1680970) capillary. nih.gov

A key advantage of CZE is its high sensitivity, requiring only picogram quantities of a sample for quantitative analysis. nih.gov The technique is so precise that it can even resolve unsulfated disaccharides that differ only by the chirality at a single center, such as the unsulfated disaccharide from chondroitin (containing an N-acetylgalactosamine residue) and the one from hyaluronate (containing an N-acetylglucosamine residue). nih.gov Consequently, CE represents a rapid, simple, and powerful method for the analysis and separation of acidic disaccharide components of glycosaminoglycans. nih.gov

Strong Anion-Exchange HPLC (SAX-HPLC)

Strong Anion-Exchange High-Performance Liquid Chromatography (SAX-HPLC) is a cornerstone technique for the separation and quantification of Chondroitin Sulfate (CS) disaccharides. mdpi.comservice.gov.uk This method is particularly effective after enzymatic digestion of the CS polymer, which breaks it down into its constituent unsaturated disaccharides. service.gov.uk The principle of SAX-HPLC relies on the electrostatic interaction between the negatively charged sulfate and carboxyl groups of the disaccharides and the positively charged stationary phase of the chromatography column (e.g., quaternary ammonium-modified silica). scribd.com

Analytes are eluted from the SAX column using a gradient of increasing salt concentration, often with chloride or perchlorate (B79767) ions. service.gov.ukijpsr.com Disaccharides with a higher negative charge (i.e., more sulfate groups) bind more tightly to the column and therefore have longer retention times. service.gov.uk This allows for excellent separation and definition of the disaccharide peaks, including unsulfated (ΔDi-0S), monosulfated (ΔDi-4S, ΔDi-6S), and various disulfated isomers. mdpi.comservice.gov.ukresearchgate.net Compared to other methods like amine column chromatography, SAX-HPLC often provides better separation and peak definition. service.gov.uk

The method has been successfully applied to quantify CS content in raw materials and various pharmaceutical preparations by calculating the total peak areas of the disaccharides and comparing them to a calibration curve. researchgate.net The high sensitivity and resolving power of SAX-HPLC make it an indispensable tool for determining the detailed disaccharide composition of CS from various biological sources. mdpi.comnih.gov

Analytical MethodPrincipleKey Application for Chondroitin SulfateAdvantages
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.Analysis of sulfation patterns and composition of enzymatically digested disaccharides. nih.govHigh resolution, high sensitivity (picogram quantities), rapid analysis times. nih.gov
SAX-HPLC Separation of anions based on their binding affinity to a positively charged stationary phase.Quantification of individual unsaturated disaccharides (0S, 4S, 6S, di-S) post-digestion. mdpi.comservice.gov.ukExcellent peak separation and definition, robust for quantitative analysis. service.gov.uk

Enzymatic Digestion for Structural Elucidation

The immense size and structural complexity of Chondroitin Sulfate (CS) chains make direct analysis challenging. frontiersin.org Therefore, enzymatic digestion is a critical and fundamental step in the structural elucidation of these glycosaminoglycans (GAGs). nih.govnih.gov This process utilizes specific enzymes, known as chondroitinases (CSases), which are typically bacterial lyases that cleave the polysaccharide chain at specific glycosidic linkages. frontiersin.orgmdpi.com

These enzymes act via a β-elimination mechanism, breaking the β-1,4-glycosidic linkage between N-acetylgalactosamine (GalNAc) and the uronic acid (glucuronic acid or iduronic acid). frontiersin.orgnih.gov This cleavage reaction simultaneously introduces an unsaturated double bond between carbons 4 and 5 of the uronic acid residue at the non-reducing end of the newly formed oligosaccharide. frontiersin.org This unsaturated bond is a useful chromophore, exhibiting strong UV absorbance at 232 nm, which facilitates the easy detection and quantification of the resulting products. nih.govfrontiersin.org

By digesting the long CS polymer into a mixture of smaller, more manageable oligosaccharides—most commonly disaccharides—researchers can analyze the fundamental building blocks of the chain. service.gov.ukmdpi.com This enzymatic approach is favored over chemical methods because it proceeds under mild conditions, preserving the crucial sulfate group modifications and providing a high degree of stereospecificity. mdpi.com

Use of Chondroitinases to Yield Specific Oligosaccharides

The power of enzymatic digestion lies in the distinct substrate specificities of different chondroitinases, which can be exploited to generate specific and well-defined oligosaccharide fragments. nih.gov These enzymes are classified based on the types of glycosidic linkages they cleave. frontiersin.org The most commonly used chondroitinases include:

Chondroitinase ABC (CSase ABC) : Derived from Proteus vulgaris, this enzyme has broad specificity. frontiersin.orgnih.gov It can degrade chondroitin, chondroitin sulfates A and C, and dermatan sulfate (also known as CS-B), regardless of their sulfation patterns. mdpi.com This makes it an invaluable tool for the complete depolymerization of CS/DS chains for total disaccharide composition analysis. frontiersin.org

Chondroitinases AC (CSase AC) : These enzymes are specific to chondroitin sulfate and are unable to digest the iduronic acid-containing linkages found in dermatan sulfate. frontiersin.orgnih.gov

Chondroitinase B (CSase B) : This enzyme, from Flavobacterium heparinum, specifically cleaves the linkages within dermatan sulfate and is often used to characterize its structure. mdpi.com

By performing limited or controlled digestions with these enzymes, researchers can selectively cleave the CS chain. nih.gov For instance, the specificities of chondroitinases ABC and C can be exploited to produce libraries of well-defined hexasaccharides from different CS starting materials (e.g., CS-A and CS-C). nih.gov This controlled fragmentation is essential for producing specific oligosaccharides that can be used in biophysical assays to study structure-function relationships. nih.govfrontiersin.org

EnzymeSource OrganismSubstrate SpecificityCommon Application
Chondroitinase ABC Proteus vulgarisChondroitin, CS-A, CS-C, Dermatan Sulfate (DS), Hyaluronic Acid (HA). frontiersin.orgmdpi.comComplete digestion for total disaccharide analysis. frontiersin.org
Chondroitinase AC e.g., Flavobacterium heparinumChondroitin, CS-A, CS-C, HA. Does not cleave DS. frontiersin.orgnih.govDifferentiating CS and DS structures.
Chondroitinase B Flavobacterium heparinumSpecifically cleaves Dermatan Sulfate (DS). mdpi.comStructural characterization of DS.

Analysis of Disaccharide Composition Post-Digestion

Following the complete enzymatic digestion of Chondroitin Sulfate (CS) chains into their constituent unsaturated disaccharides, the resulting mixture is analyzed to determine the composition of the original polymer. mdpi.comnih.gov This analysis provides quantitative information on the relative abundance of different sulfated and non-sulfated units, which is a key structural characteristic of the CS chain. nih.gov

The separation and quantification of these disaccharides are typically performed using the high-resolution techniques described previously, namely Strong Anion-Exchange HPLC (SAX-HPLC) or Capillary Electrophoresis (CE). mdpi.com These methods separate the disaccharides based on the number and position of their sulfate groups. The common disaccharides analyzed include:

ΔDi-0S : Unsaturated, unsulfated disaccharide.

ΔDi-4S : Unsaturated disaccharide sulfated at the 4-position of GalNAc.

ΔDi-6S : Unsaturated disaccharide sulfated at the 6-position of GalNAc.

Disulfated disaccharides (e.g., ΔDi-2,6S, ΔDi-4,6S): Containing two sulfate groups. researchgate.net

By identifying and quantifying the peaks corresponding to these standard disaccharides, researchers can determine the molar ratios of different units within the original CS sample. nih.govnih.gov For example, analysis can reveal the predominant isomer in a sample, such as ΔDi-4S in CS from diseased periodontal tissue versus ΔDi-0S in healthy tissue. nih.gov This compositional data is crucial for understanding the structural differences in CS from various tissues and in different pathological states. rsc.org

Molecular Modeling and Quantitative Structure-Activity Relationship (QSAR) for Structure-Function Prediction

Computational methods, including molecular modeling and Quantitative Structure-Activity Relationship (QSAR) analysis, are increasingly used to understand the complex relationship between the structure of Chondroitin Sulfate (CS) and its biological function. mdpi.comacs.org Due to the flexibility and heterogeneity of GAGs, these computational approaches provide insights that are often difficult to obtain through experimental methods alone. mdpi.com

Molecular Dynamics (MD) Simulations are a key tool for exploring the three-dimensional conformational space of CS oligosaccharides. nih.govnih.gov Using all-atom force fields like GLYCAM06, researchers can simulate the dynamic behavior of CS chains in an aqueous environment. mdpi.comnih.gov These simulations provide detailed information on:

Conformational Flexibility : MD studies have shown that the flexibility of the glycosidic linkages differs between sequence types. For instance, β1→3-linked sequences are generally more flexible than β1→4-linked sequences, which are constrained by intra-molecular hydrogen bonds. nih.gov

Impact of Sulfation : The degree and pattern of sulfation significantly influence the molecule's shape, flexibility, and interaction with water and ions. nih.govacs.org The energy landscape of CS disaccharides becomes more rugged as the level of sulfation increases, indicating distinct conformational preferences. nih.gov

Protein Binding : Simulations can model the interaction between CS and proteins, such as chemokines. acs.org Studies have shown that the binding process is favorable and that a higher degree of sulfation can enhance complex formation through electrostatic and hydrogen-bonded interactions. acs.org

This detailed structural and dynamic information is fundamental for QSAR studies. By correlating specific structural features (e.g., sulfation patterns, conformational states) with observed biological activity, QSAR models can be developed. These models aim to predict the biological function of different CS structures, aiding in the rational design of GAG-based therapeutics with specific protein-binding properties and biological effects. mdpi.comacs.org

Biotechnological Production and Engineering of Chondroitin Sulfate

Microbial Fermentation Strategies

Microbial fermentation offers a scalable and contained method for producing the chondroitin (B13769445) backbone. ijournals.cn Several microorganisms have been engineered to synthesize chondroitin, which can then be purified and modified to create chondroitin sulfate (B86663). mssm.edu

Heterologous Production in Engineered Microorganisms (e.g., Escherichia coli, Pichia pastoris, Bacillus subtilis)

The heterologous production of chondroitin has been successfully achieved in various microbial hosts, each with distinct advantages. nih.gov Non-pathogenic strains of Escherichia coli, such as BL21Star™ (DE3), have been engineered to overexpress genes involved in the biosynthesis of the K4 capsular polysaccharide, which has a structure similar to the chondroitin precursor. rpi.edu This approach has yielded chondroitin titers of approximately 2.4 g/L in fed-batch fermentations. rpi.edu

Bacillus subtilis, a generally recognized as safe (GRAS) organism, has also been a focus of metabolic engineering for chondroitin production. By introducing key genes from E. coli K4, such as kfoC and kfoA, researchers have successfully established a chondroitin biosynthesis pathway. mdpi.com Optimization of this pathway in recombinant B. subtilis has led to significant titers, reaching as high as 7.15 g/L. nih.gov

The yeast Pichia pastoris (now known as Komagataella phaffii) represents a eukaryotic host for chondroitin production. mdpi.com Scientists have engineered P. pastoris by introducing genes from both E. coli K4 (kfoC, kfoA) and B. subtilis (tuaD) to create the chondroitin synthesis pathway. mdpi.comnih.gov This engineered yeast has been shown to produce chondroitin and, with the further addition of a sulfonation module, can produce chondroitin sulfate directly. mdpi.com Initial yields were modest, but after codon optimization of the relevant genes, production increased significantly. mdpi.com

Table 1. Examples of Heterologous Production of Chondroitin in Engineered Microorganisms.
MicroorganismKey Genes/ModificationsReported TiterReference
Escherichia coli BL21Star™ (DE3)Overexpression of K4 polysaccharide biosynthesis genes~2.4 g/L rpi.edu
Bacillus subtilisIntroduction of kfoC and kfoA from E. coli K47.15 g/L nih.gov
Pichia pastorisIntroduction of kfoC, kfoA (E. coli K4), and tuaD (B. subtilis)189.8 mg/L mdpi.com

Metabolic Engineering for Enhanced Chondroitin Yields and Specific Sulfation Patterns

Metabolic engineering plays a crucial role in optimizing microbial hosts for enhanced chondroitin production. nih.gov A primary strategy in E. coli K4 involves the deletion of the kfoE gene, which is responsible for the undesirable fructosylation of the chondroitin backbone. mdpi.com Further engineering efforts focus on improving the supply of the precursor sugar nucleotides, UDP-glucuronic acid (UDP-GlcA) and UDP-N-acetylgalactosamine (UDP-GalNAc), which are the essential building blocks for the chondroitin polymer. bohrium.com

Beyond increasing the yield of the chondroitin backbone, metabolic engineering also aims to achieve specific sulfation patterns in vivo. nih.gov This has been demonstrated in P. pastoris, where the chondroitin synthesis pathway was co-expressed with a chondroitin-4-O-sulfotransferase (C4ST). mdpi.com To ensure an adequate supply of the sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), enzymes such as ATP sulfurylase and APS kinase were also cloned into the yeast. mdpi.com This integrated approach resulted in the de novo biosynthesis of chondroitin sulfate A (CS-A) with a final titer of 2.1 g/L. mdpi.com The identification of metabolic bottlenecks and the screening for more efficient enzymes are key areas of ongoing research to further improve yields and achieve industrial-scale production. nih.gov

Enzymatic Synthesis Approaches

Enzymatic synthesis provides a powerful alternative to microbial fermentation, allowing for the precise construction of chondroitin sulfate oligosaccharides with defined structures. nih.gov This in vitro approach offers a high degree of control over chain length and sulfation patterns, which is critical for studying structure-activity relationships. nih.gov

In Vitro Synthesis of Chondroitin Sulfate Oligosaccharides

The in vitro synthesis of chondroitin oligosaccharides relies on the use of specific glycosyltransferases. nih.gov The enzyme KfoC from E. coli K4, for example, can transfer both UDP-GlcA and UDP-GalNAc to an acceptor molecule, enabling the stepwise elongation of the chondroitin backbone. nih.gov Similarly, a truncated, soluble version of the Pasteurella multocida chondroitin synthase (PmCS) has been used to catalyze the repetitive addition of sugars to oligosaccharide acceptors. researchgate.net Using these enzymatic methods, researchers have successfully synthesized libraries of chondroitin sulfate oligosaccharides, including various 4-O-sulfated and 6-O-sulfated structures ranging in size from trisaccharides to nonasaccharides. nih.govmtroyal.calookchem.com

Controlled Depolymerization for Specific Oligosaccharide Production

An alternative to building oligosaccharides from monomers is the controlled depolymerization of high-molecular-weight chondroitin or chondroitin sulfate. nih.govfrontiersin.org This is typically achieved using chondroitin-degrading enzymes such as chondroitinases or hyaluronidases. nih.govmdpi.com By carefully controlling reaction conditions, such as enzyme concentration and incubation time, it is possible to generate specific sizes of oligosaccharides. nih.govfrontiersin.org

For instance, an engineered chondroitinase ABC I has been used to controllably depolymerize microbially sourced chondroitin to produce defined disaccharides, tetrasaccharides, hexasaccharides, octasaccharides, and decasaccharides. nih.govfrontiersin.org The highest conversion rates for these respective oligosaccharides were reported to be 65.5%, 32.1%, 12.7%, 7.2%, and 16.3%. nih.govfrontiersin.org Similarly, testicular hyaluronidase, a hydrolase, can be used to degrade chondroitin sulfate into even-numbered oligosaccharides with intact, natural structures, which are then separated by chromatography. nih.gov

Table 2. Conversion Rates for Specific Oligosaccharide Production via Controlled Depolymerization.
OligosaccharideHighest Conversion Rate (%)Reference
Disaccharides (CH2)65.5% nih.govfrontiersin.org
Tetrasaccharides (CH4)32.1% nih.govfrontiersin.org
Hexasaccharides (CH6)12.7% nih.govfrontiersin.org
Octasaccharides (CH8)7.2% nih.govfrontiersin.org
Decasaccharides (CH10)16.3% nih.govfrontiersin.org

Development of Efficient Enzymatic Sulfation Systems

The final step in producing chondroitin sulfate is the specific sulfation of the chondroitin backbone, which is catalyzed by sulfotransferases. rpi.edu A major challenge in developing efficient in vitro sulfation systems is the cost and availability of the universal sulfate donor, PAPS. rpi.edu To address this, efficient PAPS regeneration systems have been developed. nih.gov One such system utilizes purified aryl sulfotransferase IV (ASST IV) to regenerate PAPS, which is then used by chondroitin 4-sulfotransferase (C4ST) or chondroitin 6-sulfotransferase (C6ST) to sulfate the chondroitin chain. nih.gov This two-step biological strategy has achieved high conversion rates of chondroitin to chondroitin sulfate A (98%) and chondroitin sulfate C (96%). nih.gov

More recently, a novel sulfation system that initiates directly from adenosine (B11128) 5'-triphosphate (ATP) and sulfate has been developed. nih.govfrontiersin.org This system, based on an artificially bifunctional enzyme that converts ATP to PAPS, significantly reduces substrate costs. nih.gov By optimizing reaction parameters such as temperature and reactant concentrations, the sulfation degree of chondroitin was improved from 8.3% to 85.8%. nih.govfrontiersin.org Further enhancements have been achieved by assembling the PAPS regeneration enzyme (ASST IV) and the sulfotransferase (C4ST) into artificial complexes using peptide linkers or protein scaffolds, which brings the enzymes and the PAPS cofactor into close proximity, thereby enhancing catalytic efficiency. nih.gov This optimized system successfully converted 15 g of chondroitin to chondroitin sulfate A in a 1 L system within 24 hours, achieving a 98% conversion rate. nih.gov

Chemo-Enzymatic Synthesis for Defined Chondroitin Sulfate Structures

The chemo-enzymatic synthesis of chondroitin sulfate (CS) offers a powerful approach to creating structurally defined CS molecules, which are invaluable for studying structure-activity relationships. frontiersin.org This method combines chemical synthesis of precursors with enzymatic reactions to achieve a high degree of control over the final product.

A key strategy in chemo-enzymatic synthesis involves the use of glycosyltransferases to build the polysaccharide backbone. For instance, the bacterial glycosyltransferase KfoC from E. coli K4 can transfer both UDP-N-acetylgalactosamine (UDP-GalNAc) and UDP-glucuronic acid (UDP-GlcA) to an acceptor molecule, forming the chondroitin backbone. nih.gov This enzymatic polymerization can be followed by specific sulfation reactions catalyzed by various sulfotransferases.

Researchers have successfully synthesized a library of 15 distinct CS oligosaccharides, ranging from trisaccharides to nonasaccharides, with defined 4-O-sulfation and 6-O-sulfation patterns using this enzymatic approach. nih.gov Furthermore, solid-phase-supported chemo-enzymatic synthesis has been developed to expedite the process. nih.govresearchgate.net In this method, a peptide acceptor is immobilized, and the glycan units are added enzymatically. nih.govresearchgate.net This technique has led to the successful synthesis of a CS dodecasaccharide glycopeptide, the longest homogeneous CS glycopeptide synthesized to date. nih.govresearchgate.net This enzymatic synthesis was noted to be significantly more efficient, potentially reducing the number of synthetic steps by 80% compared to purely chemical synthesis. nih.govresearchgate.net

The chemo-enzymatic approach also allows for the creation of unnatural structures, such as chimeric molecules of heparan sulfate (HS) and chondroitin sulfate. acs.org A library of seven unique HS-CS chimeric dodecasaccharides has been synthesized using a combination of six HS biosynthetic enzymes and four CS biosynthetic enzymes. acs.org

Another innovative chemo-enzymatic method utilizes hyaluronidase-catalyzed polymerization of N-acetylchondrosine oxazoline (B21484) derivatives that are sulfated at specific positions. This has enabled the synthesis of CS with a perfectly sulfated C4 position in all N-acetylgalactosamine units, with molecular weights ranging from 4,000 to 18,400 Da. acs.org

Enzyme ClassSpecific Enzyme ExampleRole in Synthesis
GlycosyltransferasesKfoC (E. coli K4)Elongates the chondroitin backbone by transferring UDP-GalNAc and UDP-GlcA. nih.govacs.org
SulfotransferasesChondroitin 4-O-sulfotransferase (C4ST)Adds a sulfate group to the 4-O position of GalNAc.
SulfotransferasesChondroitin 6-O-sulfotransferase (C6ST)Adds a sulfate group to the 6-O position of GalNAc.
Lyases/HydrolasesHyaluronidaseCan be used to polymerize sulfated N-acetylchondrosine oxazoline derivatives to create specifically sulfated CS. acs.org
SynthasesASAKS5A bifunctional PAPS synthase that converts ATP to the universal sulfate donor, PAPS. frontiersin.org

Challenges in Biotechnological Production for Research Applications

Despite the advancements in biotechnological production, several challenges remain in synthesizing chondroitin sulfate for research applications. A primary issue with CS derived from animal sources is the inherent heterogeneity in molecular weight and sulfation patterns. researchgate.net These structural variations are critical as they directly influence the biological activity of the CS molecule, making it difficult to attribute specific functions to defined structures. researchgate.net

In chemo-enzymatic and microbial production systems, controlling the activities of glycosyltransferases and sulfotransferases to produce a homogenous compound with a defined sulfation pattern is a significant hurdle. nih.gov The expression of recombinant sulfotransferases, such as CS6OST, in hosts like E. coli has been unsuccessful, possibly due to the need for post-translational modifications like glycosylation for their activity. nih.gov This necessitates the use of more complex expression systems, such as insect cells, which can introduce challenges like contamination with viral chondroitinases that degrade the chondroitin backbone. nih.gov

The supply of the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), presents another major challenge. researchgate.net The synthesis of PAPS is a costly and complex process, which can limit the scalability and economic viability of in vitro sulfation reactions. frontiersin.org While in vivo strategies using engineered E. coli to produce PAPS are being developed, optimizing the integration of polymerization and sulfation for cost-effective CS production remains an ongoing area of research. nih.gov

Furthermore, the development of large-scale biotechnological production processes for chondroitin sulfate has lagged behind that of other glycosaminoglycans like hyaluronic acid. researchgate.net This is partly due to the larger demand and higher concentration of CS required in final products, which necessitates more efficient and high-yield fermentation processes that have yet to be fully developed. researchgate.net

ChallengeDescriptionPotential Solutions
Structural HeterogeneityAnimal-derived CS has variable molecular weight and sulfation patterns, complicating structure-function studies. researchgate.netChemo-enzymatic synthesis and metabolic engineering of microbial hosts to produce defined CS structures. researchgate.net
Enzyme Activity ControlDifficulty in precisely controlling glycosyltransferase and sulfotransferase activities to achieve a homogenous product. nih.govOptimization of reaction conditions, use of solid-phase synthesis to better control enzymatic steps. nih.govresearchgate.net
Recombinant Enzyme ProductionChallenges in expressing active sulfotransferases, which may require complex expression systems and can lead to contamination. nih.govExploring alternative expression hosts, and developing robust purification protocols to remove contaminating enzymes. nih.gov
PAPS SupplyThe high cost and complexity of providing the sulfate donor, PAPS, for sulfation reactions. frontiersin.orgresearchgate.netDevelopment of efficient enzymatic or in vivo PAPS regeneration systems using engineered microbes. nih.gov
ScalabilityLack of established large-scale fermentation processes for high-yield production of chondroitin sulfate. researchgate.netMetabolic engineering of microbial hosts to improve yields and process optimization.

Future Directions in Chondroitin Sulfate Academic Research

Deeper Understanding of Structure-Function Relationships

A primary focus of future chondroitin (B13769445) sulfate (B86663) research lies in deciphering the complex relationship between its structure and biological function. The specific arrangement of sulfate groups along the polysaccharide chain, often referred to as the "sulfation code," is a critical determinant of its interaction with various proteins and its subsequent biological activity. mdpi.com

The sulfation pattern of the GalNAc residue is a key variable, with sulfation at the C4 position creating chondroitin sulfate A (CS-A), at the C6 position forming chondroitin sulfate C (CS-C), and dual sulfation at both positions resulting in chondroitin sulfate E (CS-E). nih.gov Additionally, the GlcA unit can be sulfated at the C2 position, contributing to further structural diversity. nih.gov This variability in sulfation allows for selective interactions with a wide array of signaling molecules. nih.gov For instance, the distribution of sulfation groups is central to molecular recognition and encodes specific functional information. mdpi.com

The length of the chondroitin sulfate chain also plays a significant role in its biological functions. nih.govportlandpress.com Research has shown that both the length and the amount of CS chains can be regulated by enzymes like chondroitin 4-O-sulfotransferase-1 (C4ST-1). nih.govportlandpress.com Enzymatic sulfation during the synthesis of the glycosaminoglycan (GAG) chain is thought to influence the final chain length. openbiochemistryjournal.com Future investigations will likely focus on elucidating how specific chain lengths and sulfation patterns orchestrate distinct biological outcomes, moving towards a more predictive understanding of their functions. mdpi.com

Table 1: Common Chondroitin Sulfate Sulfation Patterns and Their Significance

Sulfation Type Description Key Role
CS-A Sulfation at the C4 position of GalNAc. nih.gov Predominantly found in terrestrial animals; involved in various biological interactions. mdpi.com
CS-C Sulfation at the C6 position of GalNAc. nih.gov Common in marine species; plays a role in different cellular processes. mdpi.com
CS-D Sulfation at the C2 position of GlcA and C6 of GalNAc. nih.gov Involved in specific molecular interactions and signaling. nih.gov
CS-E Sulfation at both C4 and C6 positions of GalNAc. nih.govnih.gov Binds with high affinity to certain signaling molecules like Sema 3A. nih.gov

Elucidation of Novel Molecular Interaction Mechanisms

Chondroitin sulfate proteoglycans (CSPGs) are integral components of the extracellular matrix (ECM) and cell surfaces, where they interact with a diverse range of molecules to modulate cellular behavior. frontiersin.orgfrontiersin.org Future research will aim to uncover novel molecular interaction mechanisms and the signaling pathways they govern.

CSPGs are known to bind to various growth factors, cytokines, cell surface receptors, and adhesion molecules. frontiersin.org These interactions are critical for a variety of biological processes, including cell proliferation, tissue morphogenesis, and signaling. frontiersin.orgresearchgate.net The binding is often mediated by the GAG chains, with the charge density and position of sulfation being key determinants of the interaction. frontiersin.org

For example, chondroitin sulfate has been shown to interact with signaling molecules in the Hedgehog (Hh), Wnt, and fibroblast growth factor (FGF) pathways. nih.govmolbiolcell.org In the developing growth plate, CSPGs can influence the diffusion and signaling of Indian hedgehog (IHH). frontiersin.org Furthermore, chondroitin sulfate chains can directly bind to and potentiate the inflammatory effects of tumor necrosis factor-α (TNFα). ahajournals.org The transmembrane glycoprotein (B1211001) CD44 acts as a cell surface receptor that can bind various ligands, including chondroitin sulfate, and modulate signaling pathways such as PI3K/Akt/mTOR. mdpi.com A deeper understanding of these interactions will be crucial for developing therapeutic strategies that target CS-protein interactions in various diseases. nih.gov

Table 2: Key Molecular Interactions of Chondroitin Sulfate

Interacting Molecule Signaling Pathway/Function Reference
Growth Factors (e.g., FGF) Regulation of cell growth and differentiation. nih.govmdpi.com
Hedgehog (Hh) Signaling Molecules Developmental patterning. nih.govmolbiolcell.org
Wnt Signaling Molecules Cell fate determination and proliferation. nih.govnih.gov
Tumor Necrosis Factor-α (TNFα) Inflammatory responses. ahajournals.org
CD44 Cell-matrix interactions, PI3K/Akt/mTOR pathway. mdpi.com

Advanced Biotechnological Approaches for Tailored Chondroitin Sulfate Structures

The traditional method of extracting chondroitin sulfate from animal tissues presents challenges related to purity, homogeneity, and potential contamination. mdpi.comrpi.edu This has spurred the development of advanced biotechnological approaches to produce chondroitin sulfate with well-defined structures. portlandpress.comnih.gov

Chemo-enzymatic synthesis has emerged as a powerful tool for creating libraries of chondroitin sulfate oligosaccharides with specific lengths and sulfation patterns. researchgate.netmtroyal.canih.govnih.gov This method utilizes enzymes such as bacterial chondroitin polymerase and various sulfotransferases to build CS chains with precise modifications. nih.govtandfonline.com For example, researchers have successfully synthesized homogeneous CS-E oligosaccharides, which are crucial for studying their specific biological functions. nih.gov

Metabolic engineering of microorganisms, such as non-pathogenic strains of Escherichia coli, offers a promising alternative for the large-scale production of chondroitin, the precursor to chondroitin sulfate. rpi.edubiosynsis.com By overexpressing the genes involved in the biosynthesis of the chondroitin backbone, significant yields can be achieved. rpi.edu Subsequent in vitro sulfation using engineered sulfotransferases allows for the production of specific chondroitin sulfate types. aiche.org These biotechnological advancements are not only crucial for overcoming the limitations of animal-derived CS but also for generating novel CS structures to explore their therapeutic potential. unina.itresearchgate.net

Role of Chondroitin Sulfate in Cell-Cell and Cell-Matrix Adhesion

Chondroitin sulfate proteoglycans play a multifaceted role in regulating cell adhesion, a fundamental process in development, tissue maintenance, and disease. nih.gov Their function in this context can be both pro-adhesive and anti-adhesive, depending on the cellular context and the specific CSPG involved.

On one hand, cell surface CSPGs can facilitate cell adhesion to extracellular matrix proteins like fibronectin. nih.gov The interaction of chondroitin sulfate with E-cadherin, for example, can regulate the Rho signaling pathway, which is important for controlling the differentiation of embryonic stem cells. frontiersin.org

Conversely, CSPG substrates have been shown to be anti-adhesive for several cell types, including neurons. nih.gov This anti-adhesive property can inhibit cell spreading and neurite outgrowth. nih.gov The interaction between CSPGs and integrins, a major family of cell adhesion receptors, is an area of active investigation. nih.gov Evidence suggests that CSPGs can interfere with integrin-mediated adhesion. nih.gov Understanding the complex interplay between CSPGs and other adhesion molecules is critical for elucidating their roles in processes such as tumor cell invasion and metastasis. nih.gov

Exploration of Chondroitin Sulfate in Developmental Biology beyond Neural Systems

While the role of chondroitin sulfate in the development and plasticity of the central nervous system is well-established, its functions in the development of other organ systems are an expanding area of research.

Skeletal Development: Chondroitin sulfate is a critical component of cartilage and plays an essential role in skeletal development. nih.govfrontiersin.org It is particularly important in the growth plate of long bones, where it influences chondrocyte proliferation and differentiation. nih.govfrontiersin.org The sulfation patterns of chondroitin sulfate change as cartilage matures, which in turn affects its interaction with signaling molecules like TGFβ. frontiersin.org Deficiencies in chondroitin sulfate biosynthesis can lead to skeletal abnormalities, highlighting its importance in this process. frontiersin.orgcaringsunshine.comcaringsunshine.com

Cardiac Development: Emerging evidence points to a crucial role for chondroitin sulfate in heart development. nih.govnih.gov Studies in zebrafish have shown that chondroitin sulfate expression is required for the proper formation of the atrioventricular canal. nih.govnih.gov Inhibition of chondroitin sulfate synthesis leads to defects in valvulogenesis and cardiac function. nih.govnih.gov Accumulation of chondroitin sulfate has also been observed in failing human hearts, suggesting its involvement in cardiac pathology. ahajournals.orgresearchgate.net Furthermore, the sulfation status of chondroitin sulfate has been implicated in sympathetic nerve regeneration after myocardial infarction. elifesciences.org

Skeletal Muscle Development: Recent studies have indicated that chondroitin sulfate is a key determinant in skeletal muscle formation and regeneration. nih.gov The levels of extracellular chondroitin sulfate are dynamically regulated during myoblast differentiation. nih.gov Modulating chondroitin sulfate levels has been shown to enhance myogenic differentiation and promote myofiber regeneration in animal models of muscle injury. nih.gov

Q & A

Q. What standardized methods are recommended for confirming the identity and purity of chondroitin sodium salt?

The United States Pharmacopeia (USP) outlines several identification and purity tests. Infrared (IR) absorption analysis (〈197K〉) confirms structural integrity by matching spectral profiles to reference standards. Sodium content is verified via general identification tests (〈191〉). Disaccharide composition analysis using enzymatic digestion and chromatography quantifies sulfation patterns (e.g., ΔDi-4S, ΔDi-6S ratios), ensuring compliance with USP specifications (NLT 1.0 for ΔDi-4S/ΔDi-6S). Titrimetric methods with cetylpyridinium chloride are used for purity assessment .

Q. How should researchers handle this compound to prevent hygroscopic interference in experiments?

this compound is highly hygroscopic. Post-drying, store samples in desiccators under inert gas (e.g., nitrogen). Weigh samples immediately after exposure to air, and use anhydrous solvents for dissolution. USP guidelines emphasize avoiding prolonged atmospheric exposure during handling .

Q. What are the key considerations for preparing this compound solutions with consistent solubility?

Solubility depends on pH, ionic strength, and temperature. Use phosphate-buffered saline (pH 7.0 ± 0.2) with polysorbate 80 to enhance dispersion. Pre-dissolve in water before buffer addition to avoid aggregation. Document solvent-to-solute ratios and mixing protocols to ensure reproducibility .

Q. How can researchers validate the sulfation degree of this compound in biological studies?

Enzymatic digestion followed by liquid chromatography-mass spectrometry (LC-MS) quantifies sulfated disaccharides (ΔDi-4S, ΔDi-6S). Compare peak area ratios to USP reference standards. Nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H NMR) provides complementary structural validation, particularly for sulfation position analysis .

Q. What are the best practices for reporting experimental methods involving this compound?

Follow CONSORT-EHEALTH guidelines: detail salt concentrations, source (e.g., bovine trachea), and batch-specific sulfation profiles. Include validation steps (e.g., IR, disaccharide ratios) in supplementary materials. Use standardized terminology for solubility and purity thresholds to align with pharmacopeial standards .

Advanced Research Questions

Q. How does the biological source (e.g., bovine vs. porcine cartilage) impact this compound’s structural and functional properties?

Source variability affects sulfation patterns and molecular weight. Bovine-derived chondroitin typically has higher ΔDi-4S content (≥70%), while porcine sources may show mixed 4S/6S ratios. Characterize batches using size-exclusion chromatography (SEC) for molecular weight distribution and NMR for sulfation heterogeneity. Cross-reference with species-specific USP monographs .

Q. What advanced techniques are available for functionalizing this compound in biomaterial applications?

Norbornene-functionalization via Boc₂O/DMAP coupling enables click chemistry for hydrogel synthesis. Validate functionalization using ¹H NMR to confirm proton shifts (e.g., norbornene peaks at δ 5.8–6.2 ppm). Optimize reaction stoichiometry to avoid over-modification, which can impair bioactivity .

Q. How can researchers resolve contradictions in this compound’s bioactivity reported across studies?

Discrepancies often arise from batch heterogeneity or assay conditions. Standardize material sourcing (e.g., USP reference standards) and pre-screen batches for sulfation profiles. Use orthogonal assays (e.g., ELISA for cytokine modulation, in vitro chondrogenesis models) to validate bioactivity claims .

Q. What statistical design principles apply to studies evaluating this compound’s dose-response effects?

Employ factorial designs to account for interactions between concentration, sulfation degree, and matrix components (e.g., hyaluronic acid). Use ANOVA with post-hoc tests for multi-group comparisons. Include power analyses to determine sample sizes, particularly for in vivo models with high biological variability .

Q. How does converting this compound to other salt forms (e.g., calcium) affect its stability and bioactivity?

Ion-exchange processes alter solubility and charge density. Monitor calcium salt formation via inductively coupled plasma (ICP) spectroscopy. Compare bioactivity in cell culture models (e.g., sulfated glycosaminoglycan secretion) to assess functional differences. Stability studies under accelerated conditions (40°C/75% RH) can predict shelf-life changes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.